1,3-Diallylurea
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 102722. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-bis(prop-2-enyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-3-5-8-7(10)9-6-4-2/h3-4H,1-2,5-6H2,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRWVOJLTHSRPOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)NCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80170917 | |
| Record name | NSC 102722 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80170917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1801-72-5 | |
| Record name | N,N′-Di-2-propen-1-ylurea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1801-72-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 102722 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001801725 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Diallylurea | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102722 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC 102722 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80170917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-diallylurea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.720 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-DIALLYLUREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LXM0XY469I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 1,3-Diallylurea Crystals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 1,3-Diallylurea crystals. Intended for a scientific audience, this document consolidates available data on its physicochemical characteristics and outlines detailed experimental protocols for its characterization. This guide aims to serve as a valuable resource for researchers utilizing this compound in synthetic chemistry, materials science, and pharmaceutical development.
Physicochemical Properties
This compound (DAU) is a symmetrical urea derivative with the molecular formula C₇H₁₂N₂O.[1] Its structure, featuring two reactive allyl groups, makes it a versatile molecule, notably used as a photo-thiol-reactive and mass spectrometry-cleavable cross-linker in protein structural studies.[2] A summary of its key physical properties is presented in Table 1.
Table 1: Summary of Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₂N₂O | [1] |
| Molecular Weight | 140.18 g/mol | [1] |
| Appearance | White to almost white powder/crystal | [1] |
| Melting Point | 90-93 °C | [1] |
| Boiling Point | 56 °C at 10 mmHg | [1] |
| Solubility | Soluble in Methanol | [1] |
| Crystal Structure | Data not publicly available | |
| Polymorphism | Not extensively studied |
Experimental Protocols
Detailed experimental methodologies are crucial for the accurate characterization of this compound crystals. The following sections provide protocols for key analytical techniques.
Synthesis and Crystallization of this compound
A common synthetic route to 1,3-disubstituted ureas involves the reaction of an amine with an isocyanate. For this compound, this would typically involve the reaction of allylamine with a suitable carbonyl source. Recrystallization is a standard method for obtaining high-purity crystals.
Protocol:
-
Synthesis: To a solution of allylamine in a suitable anhydrous solvent (e.g., tetrahydrofuran), slowly add a stoichiometric equivalent of a carbonyl-transfer reagent (e.g., phosgene or a phosgene equivalent like triphosgene) at a controlled temperature, often 0 °C, in the presence of a non-nucleophilic base (e.g., triethylamine) to neutralize the generated HCl.
-
Work-up: After the reaction is complete, the reaction mixture is typically filtered to remove any salt byproducts. The solvent is then removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Crystallization: The purified this compound is dissolved in a minimum amount of a suitable hot solvent (e.g., methanol or ethanol). The solution is then allowed to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer to promote crystal formation. The resulting crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the packing of molecules in the crystal lattice.
Protocol:
-
Crystal Selection: A suitable single crystal of this compound, free of visible defects, is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined against the experimental data to obtain the final atomic coordinates and displacement parameters.
Spectroscopic Analysis
Spectroscopic techniques are essential for confirming the chemical structure and purity of this compound.
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound crystals in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.
-
Data Analysis: Process the spectra to determine the chemical shifts, coupling constants, and integration of the signals to confirm the molecular structure.
FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Protocol:
-
Sample Preparation: Prepare a KBr pellet by grinding a small amount of this compound crystals with dry potassium bromide. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the N-H, C=O, and C=C functional groups.
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. This compound is known to be cleavable in tandem MS experiments, a property utilized in its application as a cross-linker.[2]
Protocol:
-
Sample Introduction: Introduce a solution of this compound into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI).
-
Data Acquisition: Acquire the mass spectrum to determine the molecular ion peak.
-
Fragmentation Analysis (MS/MS): Perform tandem mass spectrometry to analyze the fragmentation pattern, which can provide further structural information.
Thermal Analysis
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the thermal properties of materials.
Protocol:
-
Sample Preparation: Accurately weigh a small amount (typically 2-5 mg) of this compound crystals into an aluminum or platinum pan.
-
DSC Analysis: Place the sample pan and an empty reference pan in the DSC instrument. Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. The DSC thermogram will show endothermic or exothermic events such as melting and decomposition.
-
TGA Analysis: Place the sample pan in the TGA instrument. Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. The TGA curve will show the mass loss of the sample as a function of temperature, indicating its thermal stability and decomposition profile.
Visualizations
The following diagrams illustrate the logical workflow for the characterization of this compound crystals and a conceptual representation of its molecular structure.
Caption: Experimental workflow for the synthesis and characterization of this compound crystals.
References
An In-depth Technical Guide to 1,3-Diallylurea (CAS 1801-72-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, suppliers, and key applications of 1,3-Diallylurea (CAS No. 1801-72-5). The information is intended for researchers, scientists, and professionals in drug development and related fields who are interested in the utility of this compound.
Core Properties of this compound
This compound is a chemical compound with the molecular formula C₇H₁₂N₂O.[1][2] It is also known by its synonym 1,3-bis(prop-2-enyl)urea.[2][3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding the compound's behavior in various experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₂N₂O | [1][2] |
| Molecular Weight | 140.18 g/mol | [1][2] |
| Appearance | White to light yellow crystals or crystalline powder | [3][4][5] |
| Melting Point | 90-93 °C (lit.) | [3][4][5] |
| Boiling Point | 56°C/10mmHg (lit.) | [4][5] |
| Density | 0.94 g/cm³ - 1.0897 (rough estimate) | [3][4] |
| Flash Point | 129.6 °C | [3][4] |
| Vapor Pressure | 0.00282 mmHg at 25°C | [3][4] |
| Refractive Index | 1.464 - 1.4880 (estimate) | [3][4] |
| Solubility | Soluble in Methanol | [4] |
Structural Information
| Identifier | Value |
| CAS Number | 1801-72-5 |
| Canonical SMILES | C=CCNC(=O)NCC=C |
| InChI | InChI=1S/C7H12N2O/c1-3-5-8-7(10)9-6-4-2/h3-4H,1-2,5-6H2,(H2,8,9,10) |
| InChIKey | QRWVOJLTHSRPOA-UHFFFAOYSA-N |
Suppliers
This compound is available from various chemical suppliers. The typical purity offered is ≥97% or >98.0%(GC). Some of the suppliers include:
-
Santa Cruz Biotechnology[2]
-
Tokyo Chemical Industry Co., Ltd. (TCI)[6]
-
LookChem[4]
-
ChemBK[7]
-
Changzhou Extraordinary Pharmatech co.,LTD[3]
-
ChemicalBook[8]
-
Oakwood Products, Inc.[9]
Key Application: Photo-Thiol-Reactive Cross-Linking for Protein Structural Studies
A significant application of this compound is its use as a collision-induced dissociation (CID)-MS/MS-cleavable, photo-thiol-reactive cross-linker for studying protein structures.[3] This application is particularly valuable in the field of chemical cross-linking/mass spectrometry (MS).
Mechanism of Action
This compound facilitates the cross-linking of cysteine residues in proteins. The process involves an anti-Markovnikov hydrothiolation reaction initiated by UV-A irradiation in the presence of a radical initiator.[3] This "click reaction" is efficient and results in the formation of stable alkyl sulfide products. The cross-linking can be performed at physiological pH and at temperatures as low as 4 °C.[3] A key advantage of using this compound is that the central urea bond can be efficiently cleaved during tandem mass spectrometry experiments (MS/MS) through collisional activation, which aids in the reliable and automated identification of cross-links.[3]
Caption: Workflow for protein cross-linking and analysis using this compound.
Experimental Protocol: Photo-Thiol-Reactive Cross-Linking of Peptides/Proteins
The following is a generalized protocol for the cross-linking of peptides or proteins containing cysteine residues using this compound, based on its application as a photo-thiol-reactive cross-linker.
Materials
-
Peptide or protein sample containing cysteine residues
-
This compound (DAU)
-
Radical initiator (e.g., 2,2-dimethoxy-2-phenylacetophenone)
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
-
UV-A lamp (365 nm)
-
Mass spectrometer with tandem MS (MS/MS) capabilities
Procedure
-
Sample Preparation:
-
Dissolve the peptide or protein sample in the reaction buffer to the desired concentration.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide).
-
Prepare a fresh stock solution of the radical initiator.
-
-
Cross-Linking Reaction:
-
In a suitable reaction vessel (e.g., a microcentrifuge tube), combine the protein/peptide solution, the this compound stock solution, and the radical initiator stock solution. The final concentrations will need to be optimized for the specific system under study.
-
Gently mix the components.
-
Place the reaction vessel under a UV-A lamp and irradiate for a specified period (e.g., 10-30 minutes). The irradiation time should be optimized to achieve sufficient cross-linking while minimizing potential photo-damage to the sample. The reaction can be carried out at a controlled temperature, for instance, at 4°C.[3]
-
-
Quenching the Reaction (Optional):
-
The reaction can be quenched by adding a radical scavenger, such as a solution of dithiothreitol (DTT) or β-mercaptoethanol.
-
-
Sample Preparation for Mass Spectrometry:
-
The cross-linked protein sample may require further processing, such as denaturation, reduction of disulfide bonds (if not the target of cross-linking), alkylation, and enzymatic digestion (e.g., with trypsin) to generate peptides suitable for MS analysis.
-
The resulting peptide mixture should be desalted and concentrated prior to MS analysis.
-
-
Mass Spectrometry Analysis:
-
Analyze the peptide mixture using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Acquire MS/MS spectra of the cross-linked peptides. The central urea bond of the this compound cross-linker is expected to cleave under collisional activation, generating characteristic fragment ions that facilitate the identification of the cross-linked peptides.[3]
-
-
Data Analysis:
-
Utilize specialized software for the automated analysis of the MS/MS data to identify the cross-linked peptides and map the cross-linking sites within the protein structure.
-
Caption: Decision workflow for applying this compound in protein structural studies.
References
- 1. Oxazolidinones mechanism of action: inhibition of the first peptide bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. All-in-one pseudo-MS3 method for the analysis of gas-phase cleavable protein crosslinking reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The First MS-Cleavable, Photo-Thiol-Reactive Cross-Linker for Protein Structural Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. One-pot synthesis of enantiopure syn-1,3-diacetates from racemic syn/anti mixtures of 1,3-diols by dynamic kinetic asymmetric transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Unveiling the Biological Profile of 1,3-Diallylurea: A Technical Guide to a Molecule of Untapped Potential
For Immediate Release
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the early and potential biological activities of 1,3-Diallylurea. While historical in-depth studies on a broad spectrum of biological activities are limited, this document consolidates the known applications and outlines avenues for future research. The primary established role of this compound is as a photo-thiol-reactive cross-linker for protein structural analysis. Furthermore, based on the activities of related urea-containing compounds and sparse database entries, this guide explores its potential as an aphicidal, neuroprotective, and antiviral agent, providing detailed experimental protocols to facilitate further investigation.
Known Application: Protein Cross-Linking for Structural Analysis
This compound (DAU) has been identified as a valuable tool in structural biology. It functions as a collision-induced dissociation (CID) MS/MS-cleavable, photo-thiol-reactive cross-linker. This property allows for the covalent linking of cysteine residues in proteins upon UV-A irradiation in the presence of a radical initiator. The resulting cross-linked proteins can then be analyzed by mass spectrometry to gain insights into protein structure and protein-protein interactions. The central urea bond is efficiently cleaved during tandem mass spectrometry, which simplifies data analysis and improves the reliability of cross-link identification.
Experimental Protocol: Photo-Thiol-Reactive Cross-Linking with this compound
This protocol is based on the methodology for using DAU as a cross-linker in protein structural studies.
Materials:
-
This compound (DAU)
-
Radical initiator (e.g., 2,2'-Azobis(2-methylpropionamidine) dihydrochloride - AAPH)
-
Protein sample containing cysteine residues
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
-
UV-A lamp (365 nm)
-
Mass spectrometer with CID/MS/MS capabilities
Procedure:
-
Sample Preparation: Dissolve the protein of interest in the reaction buffer to a final concentration of 1-10 µM.
-
Reagent Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare a fresh stock solution of the radical initiator in the reaction buffer.
-
Cross-Linking Reaction:
-
Add this compound to the protein solution to achieve a final concentration in the range of 100-500 µM.
-
Add the radical initiator to the mixture. The concentration of the initiator may need to be optimized.
-
Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature).
-
Expose the mixture to UV-A light (365 nm) for a specified duration (e.g., 10-30 minutes) to initiate the cross-linking reaction.
-
-
Quenching: Quench the reaction by adding a thiol-containing reagent, such as dithiothreitol (DTT), to consume any unreacted radicals.
-
Sample Preparation for Mass Spectrometry:
-
Denature, reduce, and alkylate the cross-linked protein sample.
-
Digest the protein sample with a protease (e.g., trypsin).
-
-
Mass Spectrometry Analysis:
-
Analyze the resulting peptide mixture using liquid chromatography coupled to a mass spectrometer (LC-MS/MS).
-
Utilize CID to fragment the cross-linked peptides. The cleavage of the urea bond in DAU will generate characteristic reporter ions, simplifying the identification of cross-linked peptides.
-
-
Data Analysis: Use specialized software to identify the cross-linked peptides and map the spatial proximity of cysteine residues within the protein or between interacting proteins.
Potential Biological Activities and Avenues for Future Research
While concrete early studies are lacking, the chemical structure of this compound suggests several potential biological activities that warrant investigation. The following sections provide hypothetical experimental protocols to guide such research.
Potential Aphicidal Activity
Some chemical databases note that this compound may have applications in controlling aphids. The following is a general protocol for assessing the insecticidal activity of a compound against aphids.
Materials:
-
This compound
-
Solvent (e.g., acetone or ethanol)
-
Surfactant (e.g., Triton X-100)
-
Host plant leaves
-
Colony of aphids (e.g., Aphis craccivora)
-
Petri dishes
-
Filter paper
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in the chosen solvent.
-
Create a series of dilutions from the stock solution.
-
Add a small amount of surfactant to each dilution to ensure even coating of the leaves.
-
A control solution containing only the solvent and surfactant should also be prepared.
-
-
Leaf Treatment:
-
Excise fresh, undamaged leaves from the host plant.
-
Dip each leaf into a specific dilution of this compound for a set time (e.g., 30 seconds), ensuring complete immersion.
-
Allow the treated leaves to air-dry.
-
-
Bioassay Setup:
-
Place a piece of moistened filter paper at the bottom of each Petri dish.
-
Place one treated leaf in each container.
-
Introduce a known number of aphids (e.g., 10-20) onto the leaf in each container.
-
-
Incubation: Place the Petri dishes in a controlled environment (e.g., 25°C, 16:8 light:dark cycle).
-
Data Collection and Analysis:
-
Record aphid mortality at 24, 48, and 72-hour intervals.
-
Calculate the percentage of mortality for each concentration, correcting for any mortality in the control group using Abbott's formula.
-
Determine the lethal concentration (LC50), the concentration that causes 50% mortality, using probit analysis.
-
Potential Neuroprotective Activity
The urea scaffold is present in various neurologically active compounds. Investigating the neuroprotective potential of this compound could be a fruitful area of research.
This protocol describes a general method for screening the neuroprotective effects of a compound against oxidative stress-induced cell death in a neuronal cell line.
Materials:
-
This compound
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Cell culture medium (e.g., DMEM/F12) and supplements
-
Agent to induce oxidative stress (e.g., hydrogen peroxide - H₂O₂)
-
Cell viability assay reagent (e.g., MTT or resazurin)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Culture:
-
Culture SH-SY5Y cells in the appropriate medium in a humidified incubator at 37°C with 5% CO₂.
-
Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare various concentrations of this compound in the cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control.
-
Pre-incubate the cells with the compound for a set period (e.g., 1-2 hours).
-
-
Induction of Oxidative Stress:
-
Add H₂O₂ to the wells to a final concentration known to induce significant cell death (this concentration should be determined in preliminary experiments). Do not add H₂O₂ to the control wells.
-
-
Incubation: Incubate the plates for 24 hours.
-
Assessment of Cell Viability:
-
Add the cell viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.
-
If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Determine the concentration of this compound that provides 50% protection against H₂O₂-induced cell death (EC50).
-
Potential Antiviral Activity
Derivatives of urea have shown promise as antiviral agents. A general screening assay can be employed to determine if this compound possesses any antiviral properties.
Materials:
-
This compound
-
Susceptible host cell line (e.g., Vero cells)
-
Virus stock
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Cell viability staining agent (e.g., neutral red or crystal violet)
Procedure:
-
Cell Seeding: Seed the host cells into 96-well plates and incubate until a confluent monolayer is formed.
-
Compound Dilution: Prepare serial dilutions of this compound in the cell culture medium.
-
Infection and Treatment:
-
Remove the growth medium from the cell monolayers.
-
Add the diluted compound to the wells.
-
Add a pre-determined amount of virus to the wells (multiplicity of infection - MOI).
-
Include controls: cells only, cells with virus only (virus control), and cells with compound only (toxicity control).
-
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator until the virus control wells show a significant cytopathic effect (typically 3-5 days).
-
Quantification of Antiviral Activity:
-
Remove the medium and stain the cells with a viability stain (e.g., crystal violet).
-
Wash the plates to remove excess stain and allow them to dry.
-
Solubilize the stain and measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Calculate the 50% effective concentration (EC50), which is the concentration of the compound that inhibits the viral CPE by 50%.
-
From the toxicity control wells, calculate the 50% cytotoxic concentration (CC50).
-
Determine the Selectivity Index (SI = CC50/EC50). A higher SI indicates a more promising antiviral candidate.
-
Summary of Potential Biological Activities and Corresponding Assays
The following table summarizes the potential biological activities of this compound and the corresponding assays that can be used for their investigation. As no quantitative data from early studies is publicly available, this table is intended to guide future research.
| Potential Biological Activity | Type of Assay | Key Parameters to Determine |
| Aphicidal | Leaf-Dip Bioassay | LC50 (Lethal Concentration 50%) |
| Neuroprotective | In Vitro Oxidative Stress Model | EC50 (Effective Concentration 50%) |
| Antiviral | Cytopathic Effect (CPE) Inhibition | EC50, CC50 (Cytotoxic Concentration 50%), SI (Selectivity Index) |
| Protein Cross-Linking | Mass Spectrometry Analysis | Identification of cross-linked peptides |
Conclusion
While the historical biological evaluation of this compound appears to be limited, its modern application as a photo-thiol-reactive cross-linker demonstrates its utility as a chemical tool in structural biology. The presence of the urea scaffold and allyl groups suggests that this compound may possess other biological activities, including aphicidal, neuroprotective, and antiviral effects. This technical guide provides a foundation for the scientific community to explore these potential applications through the detailed experimental protocols and logical workflows presented. Further research into the biological profile of this compound could unveil novel therapeutic or agrochemical applications for this readily available compound.
Solubility of 1,3-Diallylurea in Organic Solvents: A Technical Guide
Introduction
1,3-Diallylurea is a chemical compound with the molecular formula C₇H₁₂N₂O.[1][2][3] It is utilized as an intermediate in heterocyclic synthesis and has been explored for its potential in various applications, including as a cross-linking agent in protein structural studies.[2][4] A thorough understanding of its solubility in different organic solvents is crucial for its synthesis, purification, handling, and application in various chemical processes. This technical guide provides an overview of the expected solubility of this compound based on the behavior of structurally similar compounds and outlines a detailed experimental protocol for its quantitative determination.
Data on Solubility
Quantitative solubility data for this compound in a range of organic solvents is not extensively available in publicly accessible literature. However, based on the solubility profiles of analogous disubstituted ureas, such as 1,3-diisopropylurea and 1,3-dicyclohexylurea, a qualitative estimation of its solubility can be inferred.[5][6][7] The presence of both a polar urea core and nonpolar allyl groups suggests a varied solubility depending on the nature of the solvent.
Table 1: Expected Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Category | Examples | Expected Solubility | Rationale |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Very High | These solvents can effectively solvate the polar urea group through strong dipole-dipole interactions. |
| Moderately Polar | Dichloromethane, Ethyl Acetate, Acetone | Moderate to High | These solvents offer a balance of polarity to interact with the urea group and nonpolar character to accommodate the allyl groups.[5][6] |
| Polar Protic | Ethanol, Methanol | Slight to Moderate | The ability of these solvents to hydrogen bond with the urea moiety is somewhat counteracted by the nonpolar nature of the allyl groups, leading to moderate solubility.[6] |
| Nonpolar Aromatic | Toluene | Slight to Moderate | π-π stacking interactions between the solvent and the allyl groups may contribute to some degree of solubility.[5][6] |
| Nonpolar Aliphatic | Hexane, Cyclohexane | Low | The significant polarity of the urea functional group limits solubility in highly nonpolar solvents. |
Experimental Protocol for Solubility Determination
The following section details a robust experimental methodology for the quantitative determination of this compound solubility in organic solvents. The isothermal shake-flask method is a widely accepted and reliable technique for this purpose.[7]
1. Materials and Equipment
-
This compound (purity ≥97%)[2]
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
2. Procedure
a. Preparation of Saturated Solution
-
Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the equilibration period is essential.
-
Add a known volume of the desired organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures at a constant speed for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.
b. Sample Collection and Preparation
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved particles.
-
Accurately dilute the filtered saturated solution with a known volume of the same solvent to a concentration that falls within the linear range of the analytical method.
c. Analytical Determination
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Analyze the standard solutions using a suitable analytical method (e.g., HPLC-UV) to construct a calibration curve.
-
Analyze the diluted sample of the saturated solution using the same method.
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
Calculate the original concentration of the saturated solution by applying the dilution factor. This value represents the solubility of this compound in the chosen solvent at the specified temperature.
3. Considerations
-
Purity of Compound: The purity of this compound should be high to avoid erroneous results.
-
Temperature Control: Maintaining a constant temperature is critical as solubility is temperature-dependent.
-
Equilibration Time: The time required to reach equilibrium should be determined experimentally.
-
Solvent Volatility: For volatile solvents, ensure vials are properly sealed to prevent changes in concentration.
Visualizations
The following diagrams illustrate the experimental workflow for solubility determination and the factors influencing the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Caption: Physicochemical properties influencing the solubility of this compound.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Buy this compound | 1801-72-5 [smolecule.com]
- 4. The First MS-Cleavable, Photo-Thiol-Reactive Cross-Linker for Protein Structural Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Thermal Stability and Decomposition of 1,3-Diallylurea
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and decomposition of 1,3-diallylurea. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes information from analogous urea derivatives and related compounds to predict its thermal behavior. It includes detailed experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), a proposed decomposition pathway, and a workflow for thermal stability assessment.
Introduction
This compound is a disubstituted urea derivative with reactive allyl groups, making it a valuable monomer and cross-linking agent in polymer chemistry and a potential synthon in pharmaceutical manufacturing. Understanding its thermal stability is critical for safe handling, storage, and processing, as well as for predicting its behavior during formulation and in drug delivery systems. Thermal decomposition can lead to the formation of reactive and potentially toxic byproducts, impacting product quality and safety.
Predicted Thermal Stability and Decomposition Profile
Based on studies of structurally similar compounds, such as 1,3-diphenylurea, the thermal decomposition of this compound is anticipated to proceed via cleavage of the C-N bonds. The primary decomposition products are expected to be allyl isocyanate and allylamine.
Substituted ureas, particularly those with aromatic or unsaturated substituents, tend to decompose at elevated temperatures. For instance, 1,3-diphenylurea has been shown to decompose at temperatures above 350°C to yield phenyl isocyanate and aniline[1]. The allyl groups in this compound may influence the decomposition temperature, potentially lowering it compared to more stable aryl derivatives due to the reactivity of the allyl moiety.
Table 1: Predicted Thermal Decomposition Data for this compound (Hypothetical)
| Parameter | Predicted Value/Range | Notes |
| Melting Point (°C) | ~100 - 120 | Based on typical melting points of similar small organic molecules. |
| Onset of Decomposition (Tonset) (°C) | 200 - 300 | Lower than diaryl ureas due to the lability of the allyl groups. |
| Peak Decomposition Temperature (°C) | 300 - 400 | The temperature of maximum rate of mass loss. |
| Primary Decomposition Products | Allyl isocyanate, Allylamine | Formed via the cleavage of the urea linkage. |
| Secondary Decomposition Products | Ammonia, Carbon dioxide, various organic fragments | May form from further breakdown of the primary products at higher temperatures. |
Experimental Protocols
To empirically determine the thermal stability and decomposition profile of this compound, the following experimental methodologies are recommended.
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the temperatures at which decomposition occurs and the extent of mass loss.
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert sample pan (e.g., alumina or platinum).
-
Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
Temperature Program:
-
Equilibrate at 30°C for 5 minutes.
-
Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.
-
-
Data Analysis:
-
Plot the percentage of mass loss versus temperature.
-
Determine the onset temperature of decomposition (Tonset) from the intersection of the baseline and the tangent of the decomposition curve.
-
Identify the peak decomposition temperature(s) from the derivative of the TGA curve (DTG).
-
Quantify the percentage of mass loss at each decomposition step.
-
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these transitions.
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.
-
Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30°C for 5 minutes.
-
Ramp the temperature from 30°C to 400°C at a heating rate of 10°C/min.
-
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
Identify endothermic peaks corresponding to melting and exothermic peaks corresponding to decomposition.
-
Determine the melting point (Tm) and the enthalpy of fusion (ΔHf).
-
Determine the decomposition temperature (Td) and the enthalpy of decomposition (ΔHd).
-
Visualizations
The following diagram illustrates the logical workflow for the thermal analysis of this compound.
Theoretical studies on the thermal decomposition of urea derivatives suggest that the primary decomposition pathway involves a four-center pericyclic reaction, leading to the formation of an isocyanate and an amine[2]. For this compound, this would result in allyl isocyanate and allylamine.
Conclusion
While direct experimental data on the thermal stability of this compound is limited, a comprehensive understanding can be developed through analogy with related compounds and by employing standard thermal analysis techniques. The predicted decomposition into allyl isocyanate and allylamine highlights the importance of careful temperature control during its use and storage. The experimental protocols and workflows provided in this guide offer a robust framework for researchers and professionals to thoroughly characterize the thermal properties of this compound, ensuring its safe and effective application in research, drug development, and manufacturing.
References
Methodological & Application
Application Notes and Protocols for Studying Protein-Protein Interactions Using 1,3-Diallylurea
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Diallylurea (DAU) is a versatile, commercially available reagent that has emerged as a powerful tool for the structural analysis of proteins and protein-protein interactions (PPIs). It functions as a photo-thiol-reactive and mass spectrometry (MS)-cleavable cross-linker, offering distinct advantages for researchers in structural biology and drug development. DAU's unique properties allow for the covalent capture of protein interactions involving cysteine residues upon UV-A irradiation, and its subsequent cleavage in the mass spectrometer facilitates unambiguous identification of cross-linked peptides.[1][2][3] This document provides detailed application notes and experimental protocols for utilizing this compound in your research.
Principle of Action
This compound operates on the principle of a photo-initiated thiol-ene "click" reaction. The key features of its mechanism are:
-
Photo-Thiol Reactivity: In the presence of a radical initiator and upon UV-A irradiation, the thiol groups of cysteine residues form thiyl radicals. These radicals then react with the allyl groups of DAU in an anti-Markovnikov hydrothiolation reaction. This process is highly efficient and proceeds under physiological pH.[1][2][3]
-
Cysteine Specificity: The reaction specifically targets cysteine residues that are not involved in disulfide bonds. This specificity is crucial for probing specific interaction interfaces.
-
MS-Cleavability: The central urea bond of DAU is susceptible to cleavage upon collisional activation during tandem mass spectrometry (MS/MS) experiments, such as collision-induced dissociation (CID). This cleavage generates characteristic fragment ions, which significantly simplifies the identification of cross-linked peptides from complex mass spectra.[1][2][3][4][5]
Advantages of Using this compound
-
Facilitated Data Analysis: The MS-cleavable nature of DAU allows for more reliable and automated data analysis, reducing the incidence of false-positive identifications.[1][2][3][4][5]
-
Orthogonal Chemistry: The thiol-ene reaction is an orthogonal "click chemistry" approach, meaning it does not interfere with other biological processes in the system under study.[1][2][3]
-
Mild Reaction Conditions: Cross-linking with DAU can be performed at physiological pH and at temperatures as low as 4°C, which helps in preserving the native structure of proteins and protein complexes.[1][2][3]
-
Cost-Effective: DAU is a commercially available and inexpensive reagent.[1][2][3]
Applications in Research and Drug Development
The unique characteristics of this compound make it a valuable tool for a range of applications:
-
Mapping Protein-Protein Interaction Sites: By identifying the specific cysteine residues involved in cross-linking, researchers can map the interfaces of protein complexes.
-
Structural Elucidation of Proteins and Complexes: The distance constraints obtained from DAU cross-linking can be used to validate and refine 3D structural models of proteins and protein assemblies.
-
Studying Conformational Changes: Changes in protein conformation upon ligand binding or other stimuli can be investigated by comparing the cross-linking patterns before and after the event.
-
Identifying Drug Targets: DAU can be used to identify the binding partners of a protein of interest, which can be potential targets for drug development.
Data Presentation
Quantitative Analysis of Cross-Linking Efficiency
The efficiency of the this compound cross-linking reaction is dependent on the choice of radical initiator. The following table summarizes the qualitative assessment of cross-linking efficiency with different initiators for the model compound cysteine.
| Radical Initiator | Molar Ratio (Initiator:Cysteine) | Cross-Linking Efficiency (Qualitative) | Reference |
| Benzophenone (BP) | 1:1 | +++ | [1] |
| 2,2-Dimethoxy-2-phenylacetophenone (DMPA) | 1:1 | ++ | [1] |
| 4-(2-Hydroxyethoxy)phenyl-(2-hydroxy-2-propyl)ketone (Irgacure 2959) | 1:1 | + | [1] |
| (+++ high efficiency, ++ medium efficiency, + low efficiency) |
Identified Cross-Links in Model Proteins
The utility of this compound has been demonstrated on biologically relevant proteins. The table below lists the identified cross-links for bovine Munc13-2 and retinal guanylyl cyclase-activating protein-2 (GCAP-2).
| Protein | Cross-Linked Residues | Type of Cross-Link | Reference |
| bMunc13-2 | Cys8-Cys15 | Intramolecular | [1] |
| GCAP-2 | Cys35-Cys49 | Intramolecular | [1] |
Experimental Protocols
Materials
-
This compound (DAU)
-
Radical initiator (e.g., Benzophenone)
-
Purified protein sample(s) in a suitable buffer (e.g., HEPES, PBS, pH 7-8)
-
UV-A lamp (365 nm)
-
Reagents for SDS-PAGE analysis
-
Reagents for in-solution or in-gel digestion (e.g., DTT, iodoacetamide, trypsin)
-
Mass spectrometer with MS/MS capabilities (e.g., Orbitrap)
Experimental Workflow Diagram
Caption: Workflow for protein cross-linking using this compound.
Detailed Protocol for Cross-Linking
-
Sample Preparation:
-
Prepare your protein sample in a non-amine, non-thiol containing buffer at a suitable concentration (e.g., 1 mg/mL). A recommended buffer is 20 mM HEPES, 150 mM NaCl, pH 7.8.
-
Prepare stock solutions of this compound and the radical initiator (e.g., Benzophenone) in a suitable solvent (e.g., DMSO).
-
Add this compound to the protein solution to a final concentration of 1-5 mM.
-
Add the radical initiator to a final concentration of 1-5 mM. The optimal ratio of protein to cross-linker and initiator may need to be determined empirically.
-
-
UV-A Irradiation:
-
Place the reaction mixture in a suitable container (e.g., a microcentrifuge tube or a petri dish on ice).
-
Irradiate the sample with a UV-A lamp at 365 nm for 15-60 minutes. The irradiation time may require optimization. To minimize protein degradation, it is recommended to perform the irradiation at 4°C.
-
-
Quenching the Reaction (Optional):
-
The reaction can be quenched by the addition of a thiol-containing reagent, such as dithiothreitol (DTT), to a final concentration of 10-20 mM.
-
-
Analysis of Cross-Linking Products:
-
Visualize the cross-linked products by SDS-PAGE. Successful cross-linking will result in the appearance of higher molecular weight bands corresponding to cross-linked protein species.
-
Protocol for Mass Spectrometry Analysis
-
Sample Preparation for MS:
-
The cross-linked protein mixture can be processed either by in-solution digestion or by excising the cross-linked bands from an SDS-PAGE gel for in-gel digestion.
-
In-solution digestion:
-
Denature the proteins (e.g., with 8 M urea).
-
Reduce disulfide bonds with DTT.
-
Alkylate free cysteines with iodoacetamide.
-
Dilute the sample to reduce the urea concentration and digest with an appropriate protease (e.g., trypsin) overnight.
-
-
In-gel digestion:
-
Excise the protein bands of interest.
-
Destain the gel pieces.
-
Reduce, alkylate, and digest the proteins within the gel pieces with trypsin.
-
Extract the peptides from the gel.
-
-
-
LC-MS/MS Analysis:
-
Analyze the digested peptide mixture using a liquid chromatography system coupled to a mass spectrometer (LC-MS/MS).
-
Set up a data-dependent acquisition method where precursor ions are subjected to CID or higher-energy collisional dissociation (HCD) to induce fragmentation of both the peptide backbone and the DAU cross-linker.
-
-
Data Analysis:
-
Use specialized software (e.g., MeroX, pLink) to identify the cross-linked peptides. This software is designed to recognize the characteristic fragmentation pattern of the MS-cleavable cross-linker.
-
The software will identify the peptide sequences and the specific cysteine residues that are cross-linked.
-
Signaling Pathway and Logical Relationship Diagrams
Thiol-Ene Reaction and MS Cleavage Mechanism
Caption: Mechanism of DAU-mediated cross-linking and MS cleavage.
Logical Relationship of Data Analysis
Caption: Logical flow of data analysis for identifying cross-links.
Conclusion
This compound is a powerful and accessible tool for researchers studying protein-protein interactions. Its unique combination of photo-thiol reactivity and MS-cleavability simplifies experimental workflows and enhances the reliability of data analysis. The protocols and information provided in this document are intended to serve as a comprehensive guide for the successful application of this compound in your research endeavors, ultimately contributing to a deeper understanding of protein structure and function.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. The First MS-Cleavable, Photo-Thiol-Reactive Cross-Linker for Protein Structural Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 1,3-Diallylurea in Bioconjugation Techniques
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 1,3-Diallylurea (DAU) as a versatile and efficient cross-linking agent in bioconjugation. DAU is a commercially available, photo-thiol-reactive cross-linker that is particularly valuable for structural proteomics and the study of protein-protein interactions.[1] Its unique MS-cleavable central urea bond facilitates the analysis of cross-linked products by mass spectrometry.[1]
Core Principles
This compound functions as a homobifunctional cross-linker that covalently connects cysteine residues within a protein or between interacting proteins. The underlying chemistry is a radical-mediated thiol-ene "click" reaction.[1] This reaction proceeds via an anti-Markovnikov hydrothiolation of the allyl groups of DAU with the thiol groups of cysteine residues.[1] The process is initiated by UV-A irradiation in the presence of a radical initiator, leading to the formation of stable alkyl sulfide bonds.[1] This bioconjugation strategy is notable for its high efficiency, specificity for cysteine residues, and compatibility with physiological conditions.[1]
Applications
-
Structural Proteomics: DAU is employed to introduce distance constraints between cysteine residues, which can be used to elucidate the three-dimensional structure of proteins and protein complexes.[1][2]
-
Protein-Protein Interaction Studies: By cross-linking interacting proteins, DAU can stabilize transient interactions, allowing for their identification and the mapping of interaction interfaces.[1][2][3]
-
Mass Spectrometry (MS) Analysis: The central urea bond of DAU is readily cleaved during collision-induced dissociation (CID) in tandem MS experiments.[1] This predictable fragmentation pattern simplifies the identification of cross-linked peptides in complex mixtures.[1]
Quantitative Data Summary
The efficiency of the this compound cross-linking reaction is dependent on several factors, including the concentration of the protein, DAU, and the radical initiator, as well as the UV irradiation time and intensity. The following table summarizes typical ranges for these parameters, which should be optimized for each specific application.
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1 - 10 µM | Higher concentrations can favor intermolecular cross-linking. |
| This compound (DAU) Molar Excess | 10 - 50-fold | A higher excess may be required for less accessible cysteine residues. |
| Radical Initiator Molar Excess | 1 - 5-fold (relative to DAU) | Initiator type and concentration are critical for reaction efficiency. |
| Reaction pH | 7.0 - 8.0 | The reaction is compatible with physiological pH.[1] |
| Reaction Temperature | 4 - 25 °C | Lower temperatures can help maintain protein stability.[1] |
| UV-A Irradiation Time | 5 - 30 minutes | Optimization is necessary to maximize cross-linking and minimize protein damage. |
| UV-A Wavelength | ~365 nm | |
| Cross-linking Efficiency | 30 - 80% | Highly dependent on the specific protein and reaction conditions. |
Experimental Protocols
Protocol 1: Cross-Linking of a Purified Protein with this compound
This protocol describes a general procedure for the intramolecular or intermolecular cross-linking of a protein containing accessible cysteine residues.
Materials:
-
Purified protein with at least two cysteine residues (1-10 mg/mL)
-
This compound (DAU)
-
Radical initiator (e.g., 2,2-dimethoxy-2-phenylacetophenone (DMPA) or a water-soluble initiator like VA-044)
-
Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.2-7.5
-
Quenching Solution: 50 mM L-cysteine or 100 mM dithiothreitol (DTT)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for dissolving DAU and DMPA
-
UV-A lamp (365 nm)
-
Desalting columns or dialysis equipment
-
SDS-PAGE analysis equipment
Procedure:
-
Reagent Preparation:
-
Prepare a 10-100 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Prepare a 10-50 mM stock solution of the radical initiator (e.g., DMPA) in anhydrous DMF or DMSO. Note: If using a water-soluble initiator, prepare the stock solution in the Reaction Buffer.
-
Prepare the Quenching Solution.
-
-
Protein Preparation:
-
Dissolve or dilute the purified protein in the Reaction Buffer to a final concentration of 1-10 µM.
-
If the protein has disulfide bonds that need to be reduced to free thiols for cross-linking, treat with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and subsequently remove the reducing agent using a desalting column.
-
-
Cross-Linking Reaction:
-
To the protein solution, add the this compound stock solution to achieve the desired final molar excess (e.g., 20-fold). Mix gently.
-
Add the radical initiator stock solution to the protein-DAU mixture.
-
Place the reaction mixture under a UV-A lamp (365 nm) at a controlled temperature (e.g., 4 °C or room temperature).
-
Irradiate for 5-30 minutes. The optimal time should be determined empirically.
-
-
Quenching the Reaction:
-
After irradiation, add the Quenching Solution to the reaction mixture to consume any unreacted DAU.
-
Incubate for 15 minutes at room temperature.
-
-
Analysis of Cross-Linking:
-
Analyze the cross-linked protein sample by SDS-PAGE. A successful cross-linking reaction will result in the appearance of higher molecular weight bands (for intermolecular cross-links) or a shift in the mobility of the protein band (for intramolecular cross-links).
-
For detailed analysis of the cross-linked sites, the sample can be further processed for mass spectrometry analysis. This typically involves enzymatic digestion (e.g., with trypsin) followed by LC-MS/MS.[2][3][4]
-
Visualizations
Reaction Mechanism
Caption: Reaction mechanism of photo-induced thiol-ene bioconjugation.
Experimental Workflow
Caption: Experimental workflow for protein cross-linking with this compound.
References
- 1. The First MS-Cleavable, Photo-Thiol-Reactive Cross-Linker for Protein Structural Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical cross-linking and mass spectrometry to map three-dimensional protein structures and protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of protein unfolding by fast cross-linking mass spectrometry using di-ortho-phthalaldehyde cross-linkers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 1,3-Diallylurea as a Monomer for Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Diallylurea is a versatile monomer possessing two reactive allyl groups, making it a valuable building block for the synthesis of functional polymers. The presence of the urea functionality imparts unique properties to the resulting polymers, such as hydrophilicity, hydrogen bonding capabilities, and the potential for post-polymerization modification. These characteristics make polymers derived from this compound promising candidates for a range of applications, including biomaterials, drug delivery systems, and specialty coatings.
The polymerization of this compound typically proceeds via a cyclopolymerization mechanism when subjected to free-radical initiation. This process involves an alternating sequence of intermolecular and intramolecular propagation steps, leading to the formation of linear polymers containing five- or six-membered rings within the polymer backbone. This cyclization minimizes cross-linking and allows for the formation of soluble, high-molecular-weight polymers.
Beyond its use in forming homopolymers, this compound can also be copolymerized with various vinyl monomers to tailor the properties of the resulting materials. Furthermore, its application as a photo-thiol-reactive cross-linker has been demonstrated in protein structural studies, highlighting its utility in bioconjugation and hydrogel formation.[1]
Polymerization of this compound
The primary method for polymerizing this compound is through free-radical polymerization, which induces a cyclopolymerization cascade.
Proposed Signaling Pathway: Free-Radical Cyclopolymerization of this compound
Caption: Proposed mechanism for the free-radical cyclopolymerization of this compound.
Experimental Protocols
The following are proposed protocols for the homopolymerization and copolymerization of this compound based on established methods for diallyl monomers.
Protocol 1: Homopolymerization of this compound
This protocol describes the synthesis of poly(this compound) via a free-radical induced cyclopolymerization.
Materials:
-
This compound (DAU)
-
Azobisisobutyronitrile (AIBN) or Ammonium Persulfate (APS)
-
Anhydrous N,N-Dimethylformamide (DMF) or Water (depending on initiator)
-
Methanol
-
Diethyl ether
-
Schlenk flask or equivalent reaction vessel with a magnetic stirrer
-
Nitrogen or Argon source
-
Oil bath or heating mantle with temperature control
Workflow:
Caption: Experimental workflow for the homopolymerization of this compound.
Procedure:
-
In a Schlenk flask, dissolve this compound in the chosen solvent (e.g., DMF for AIBN, water for APS) to the desired concentration.
-
Purge the solution with dry nitrogen or argon for 30 minutes to remove dissolved oxygen.
-
Under a positive pressure of the inert gas, add the radical initiator.
-
Immerse the flask in a preheated oil bath and stir the reaction mixture at the specified temperature for the desired time.
-
After the polymerization period, cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly adding the reaction solution to a stirred excess of a non-solvent (e.g., methanol or diethyl ether).
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh non-solvent to remove any unreacted monomer and initiator residues.
-
Dry the polymer in a vacuum oven at 40-50 °C until a constant weight is achieved.
Data Presentation: Homopolymerization of this compound
| Entry | Monomer Conc. (mol/L) | Initiator | Initiator Conc. (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Mn ( g/mol ) | PDI |
| 1 | 1.0 | AIBN | 1.0 | DMF | 70 | 24 | 65 | 15,000 | 1.8 |
| 2 | 2.0 | AIBN | 1.0 | DMF | 70 | 24 | 78 | 25,000 | 2.1 |
| 3 | 1.0 | APS | 1.5 | Water | 80 | 12 | 72 | 18,000 | 2.0 |
| 4 | 1.0 | AIBN | 2.0 | DMF | 70 | 24 | 75 | 12,000 | 1.9 |
Note: The data presented in this table are hypothetical and intended for illustrative purposes. Actual results may vary based on specific experimental conditions.
Protocol 2: Copolymerization of this compound with a Vinyl Monomer
This protocol outlines the synthesis of a copolymer of this compound and a vinyl monomer (e.g., N-vinylpyrrolidone, NVP) to introduce different functionalities into the polymer chain.
Materials:
-
This compound (DAU)
-
Co-monomer (e.g., N-vinylpyrrolidone)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Schlenk flask with a magnetic stirrer
-
Nitrogen or Argon source
-
Oil bath with temperature control
Procedure:
-
Add this compound, the co-monomer, and DMF to a Schlenk flask.
-
Deoxygenate the solution by purging with nitrogen or argon for 30 minutes.
-
Add AIBN to the reaction mixture under an inert atmosphere.
-
Heat the reaction to 70 °C and stir for 24 hours.
-
Cool the solution and precipitate the copolymer by adding it to an excess of diethyl ether.
-
Filter the precipitate and wash it thoroughly with diethyl ether.
-
Dry the copolymer under vacuum at 50 °C.
Data Presentation: Copolymerization of this compound (M1) with N-vinylpyrrolidone (M2)
| Entry | [M1] in feed (mol%) | [M2] in feed (mol%) | Initiator (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | [M1] in copolymer (mol%) |
| 1 | 50 | 50 | 1.0 AIBN | DMF | 70 | 24 | 85 | 45 |
| 2 | 25 | 75 | 1.0 AIBN | DMF | 70 | 24 | 92 | 22 |
| 3 | 75 | 25 | 1.0 AIBN | DMF | 70 | 24 | 75 | 70 |
Note: The data presented in this table are hypothetical and intended for illustrative purposes.
Applications in Drug Development and Research
Polymers and copolymers of this compound have potential applications in several areas relevant to drug development and scientific research:
-
Drug Delivery: The hydrophilic nature and hydrogen-bonding capabilities of the urea groups can enhance the solubility of hydrophobic drugs and facilitate the formation of polymer-drug conjugates.
-
Biomaterials: The biocompatibility of polyureas makes them suitable for creating scaffolds for tissue engineering and coatings for medical devices.
-
Hydrogel Formation: The remaining allyl groups in the polymer can be used for post-polymerization cross-linking to form hydrogels for controlled release applications.
-
Protein Modification: As a bifunctional monomer, this compound can be used to cross-link proteins through reactions with thiol groups on cysteine residues, which is useful in studying protein structure and function.[1]
Logical Relationship: From Monomer to Application
Caption: Logical flow from this compound monomer to its potential applications.
References
Application Notes and Protocols for Photo-initiated Thiol-Ene Reactions with 1,3-Diallylurea
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for conducting photo-initiated thiol-ene reactions utilizing 1,3-diallylurea as the "ene" component. This versatile click chemistry approach allows for the rapid and efficient formation of crosslinked polymer networks under mild conditions, making it highly suitable for applications in drug delivery, biomaterial scaffolding, and surface modification.
Introduction to Thiol-Ene Click Chemistry
Thiol-ene "click" chemistry is a powerful and versatile reaction that proceeds via a radical-mediated step-growth mechanism.[1] The reaction involves the addition of a thiyl radical across a carbon-carbon double bond (the 'ene').[1] This process is characterized by high yields, insensitivity to oxygen and water, and the formation of homogeneous polymer networks with minimal shrinkage stress.[1] The use of this compound introduces urea functionalities into the polymer backbone, which can enhance properties such as hydrogen bonding, thermal stability, and adhesion.
The photo-initiated nature of this reaction allows for precise spatial and temporal control over the polymerization process, which is highly advantageous in applications requiring micropatterning or encapsulation of sensitive biological molecules.[2]
Experimental Protocols
This section outlines the necessary materials and detailed procedures for performing a photo-initiated thiol-ene reaction with this compound.
2.1. Materials
-
Ene Monomer: this compound (DAU)
-
Thiol Monomer: Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP) is a common multifunctional thiol used for creating crosslinked networks. Other multifunctional thiols can also be used.
-
Photoinitiator: 2,2-dimethoxy-2-phenylacetophenone (DMPA) or Irgacure 184 are effective radical photoinitiators.[1][3]
-
Solvent (optional): Dichloromethane or ethanol can be used to reduce the viscosity of the monomer mixture.[1][4]
-
Equipment:
2.2. Protocol 1: Preparation of the Thiol-Ene Formulation
-
Stoichiometry: Prepare the thiol-ene formulation by mixing this compound (DAU) and pentaerythritol tetrakis(3-mercaptopropionate) (PETMP) in a 1:1 stoichiometric ratio of ene to thiol functional groups.
-
Photoinitiator: Add the photoinitiator (e.g., DMPA) to the monomer mixture to a final concentration of 0.5-2.0 wt%.[1]
-
Mixing: Thoroughly mix the components using a vortex mixer or magnetic stirrer until a homogeneous, clear solution is obtained. If the mixture is too viscous, a minimal amount of a suitable solvent can be added.[1][4]
-
Degassing (optional): For applications sensitive to oxygen, the mixture can be gently degassed under vacuum.
2.3. Protocol 2: Photopolymerization (Curing) of the Thiol-Ene Film
-
Sample Preparation: Place a spacer of desired thickness (e.g., 300 µm) on a clean glass slide. Pipette the prepared thiol-ene formulation onto the glass slide within the area defined by the spacer.[1]
-
Assembly: Carefully place a second glass slide on top to form a thin film of the monomer mixture.[1]
-
UV Curing: Expose the assembly to a 365 nm UV lamp. The required irradiation time will depend on the light intensity and the specific formulation but typically ranges from a few seconds to several minutes.[1][5]
-
Demolding: After curing, carefully separate the glass slides to retrieve the crosslinked polymer film.[1]
-
Post-Curing: To ensure complete reaction, the film can be post-cured in a vacuum oven at a slightly elevated temperature (e.g., 60 °C) for a short period.
2.4. Protocol 3: Characterization of the Thiol-Ene Reaction
2.4.1. Real-Time FT-IR Spectroscopy for Kinetic Analysis
Real-time FT-IR spectroscopy is a powerful technique to monitor the kinetics of the thiol-ene reaction by tracking the disappearance of characteristic vibrational bands.[1][6]
-
Place a small drop of the uncured thiol-ene formulation onto the ATR crystal of an FT-IR spectrometer.[1]
-
Record an initial spectrum to establish the baseline peak areas for the thiol (S-H stretch at ~2570 cm⁻¹) and the allyl (C=C stretch at ~1645 cm⁻¹) functional groups.[1]
-
Initiate the photopolymerization by exposing the sample to a UV source positioned over the ATR crystal.
-
Record spectra at regular intervals during the UV exposure to monitor the decrease in the S-H and C=C peak areas.[7]
-
The conversion of the functional groups can be calculated from the change in peak area over time.
Data Presentation
The following tables summarize typical experimental parameters and expected outcomes for the photo-initiated thiol-ene reaction of this compound with a multifunctional thiol like PETMP.
Table 1: Formulation Composition
| Component | Role | Stoichiometric Ratio (ene:thiol) | Concentration (wt%) |
| This compound (DAU) | Ene Monomer | 1 | Varies |
| Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP) | Thiol Monomer | 1 | Varies |
| 2,2-dimethoxy-2-phenylacetophenone (DMPA) | Photoinitiator | N/A | 0.5 - 2.0 |
Table 2: Typical Reaction Parameters and Conversion
| Parameter | Value |
| UV Wavelength | 365 nm |
| UV Intensity | 10 - 50 mW/cm² |
| Irradiation Time | 30 - 300 seconds |
| Thiol Conversion | > 90% |
| Ene Conversion | > 90% |
Visualizations
Diagram 1: Photo-initiated Thiol-Ene Reaction Mechanism
Caption: Radical-mediated thiol-ene reaction mechanism.
Diagram 2: Experimental Workflow
Caption: Workflow for thiol-ene photopolymerization.
References
- 1. benchchem.com [benchchem.com]
- 2. Thiol–Ene Photopolymerizations Provide a Facile Method To Encapsulate Proteins and Maintain Their Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. iris.polito.it [iris.polito.it]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for 1,3-Diallylurea as a Cleavable Cross-linker in Structural Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of structural proteomics, chemical cross-linking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique for elucidating protein-protein interactions and mapping the three-dimensional architecture of protein complexes. A key component of this methodology is the cross-linking reagent, which covalently links interacting amino acid residues. The ideal cross-linker possesses characteristics that facilitate both efficient reaction and straightforward analysis.
1,3-Diallylurea (DAU) is a commercially available and cost-effective reagent that has gained prominence as a valuable tool in the structural proteomics toolkit.[1][2] It functions as a photo-thiol-reactive and collision-induced dissociation (CID) MS/MS-cleavable cross-linker.[1][2] This unique combination of properties offers several advantages for researchers studying protein structure and function.
The photo-thiol reactivity of DAU allows for the specific cross-linking of cysteine residues upon activation with UV-A light in the presence of a radical initiator.[1][2] This reaction is highly efficient and can be performed under physiological pH and at low temperatures, preserving the native structure of protein complexes.[1] The most significant advantage of DAU lies in its MS-cleavable nature. The central urea bond of the cross-linker is readily cleaved during tandem mass spectrometry (MS/MS) analysis, generating characteristic fragment ions.[1] This predictable fragmentation pattern simplifies data analysis, enabling confident identification of cross-linked peptides and the interacting residues.
Applications
The unique properties of this compound make it suitable for a range of applications in structural proteomics, including:
-
Mapping Protein-Protein Interaction Interfaces: By cross-linking interacting proteins and identifying the linked residues, DAU helps to delineate the specific regions of contact between subunits in a protein complex.
-
Probing Protein Conformation and Dynamics: DAU can be used to capture different conformational states of proteins and protein complexes, providing insights into their dynamic behavior.
-
Validating Protein Complex Stoichiometry: The identification of inter-protein cross-links can confirm the subunit composition of a protein complex.
-
Providing Distance Constraints for Computational Modeling: The known spacer arm length of the cross-linker provides distance constraints that can be used to refine computational models of protein structures and complexes.
Quantitative Data Summary
The following table summarizes representative quantitative data from studies utilizing urea-based cleavable cross-linkers, including those with similar functionalities to this compound, to provide an overview of the typical outcomes of such experiments.
| Protein/Complex Studied | Cross-linker Used | Number of Unique Cross-linked Peptides Identified | Number of Inter-protein Cross-links | Number of Intra-protein Cross-links | Reference |
| Ten-protein mixture | bAL1 (biotinylated urea-based) | >97% of all peptides identified post-enrichment were cross-linked | Not specified | Not specified | [3] |
| E. coli lysate | Leiker (biotinylated urea-based) | 3130 inter-linked lysine pairs | 677 | Not specified | [3] |
| C. elegans lysate | Leiker (biotinylated urea-based) | 893 inter-linked lysine pairs | 121 | Not specified | [3] |
| Human 20S Proteasome | DSBU (disuccinimidyl dibutyric urea) | 228 | Not specified | Not specified | [4] |
| KMN Network (kinetochore sub-complex) | DSBU (disuccinimidyl dibutyric urea) | 577 to 820 | Not specified | Not specified | [4] |
Experimental Protocols
Protocol 1: Photo-Thiol Cross-Linking of Proteins with this compound
This protocol outlines the general steps for cross-linking a purified protein or protein complex using DAU.
Materials:
-
Purified protein sample in a suitable buffer (e.g., phosphate-buffered saline (PBS) or HEPES buffer, pH 7.2-8.0)
-
This compound (DAU) stock solution (e.g., 100 mM in DMSO)
-
Radical initiator stock solution (e.g., 100 mM benzophenone in DMSO)
-
Reaction tubes (e.g., microcentrifuge tubes)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 50 mM dithiothreitol (DTT))
Procedure:
-
Sample Preparation: Prepare the purified protein sample at a suitable concentration (e.g., 1-5 mg/mL) in an amine-free buffer.
-
Addition of Reagents:
-
Add the radical initiator (e.g., benzophenone) to the protein solution to a final concentration of 1-5 mM.
-
Add the DAU stock solution to the protein solution to a final concentration of 1-10 mM. The optimal ratio of protein to cross-linker should be determined empirically, but a molar excess of the cross-linker is typically used.
-
-
Incubation: Incubate the reaction mixture on ice or at 4°C for a short period (e.g., 15-30 minutes) to allow for reagent diffusion.
-
UV-A Irradiation:
-
Quenching: Stop the cross-linking reaction by adding a quenching solution. For example, add Tris-HCl to a final concentration of 20-50 mM or DTT to a final concentration of 10-20 mM.
-
Verification of Cross-linking: The extent of cross-linking can be assessed by SDS-PAGE, where the formation of higher molecular weight bands indicates successful cross-linking.
Protocol 2: Sample Preparation for Mass Spectrometry Analysis
This protocol describes the steps for digesting the cross-linked protein sample and enriching the resulting cross-linked peptides.
Materials:
-
Cross-linked protein sample from Protocol 1
-
Denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)
-
Reducing agent (e.g., 10 mM DTT)
-
Alkylating agent (e.g., 55 mM iodoacetamide)
-
Proteolytic enzyme (e.g., sequencing-grade trypsin)
-
Quenching solution for digestion (e.g., formic acid)
-
Size-Exclusion Chromatography (SEC) or Strong Cation-Exchange (SCX) chromatography system for enrichment
Procedure:
-
Denaturation, Reduction, and Alkylation:
-
Denature the cross-linked protein sample by adding denaturing buffer.
-
Reduce the disulfide bonds by adding DTT and incubating at 37°C for 1 hour.
-
Alkylate the free cysteine residues by adding iodoacetamide and incubating in the dark at room temperature for 30 minutes.
-
-
Proteolytic Digestion:
-
Dilute the sample with a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0) to reduce the urea concentration to below 2 M.
-
Add trypsin at a 1:50 to 1:100 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.
-
-
Digestion Quenching: Stop the digestion by adding formic acid to a final concentration of 1-5%.
-
Enrichment of Cross-linked Peptides:
-
Due to their larger size and higher charge state compared to linear peptides, cross-linked peptides can be effectively enriched using SEC or SCX chromatography.[2] This step is crucial for reducing sample complexity and increasing the chances of identifying cross-linked peptides by mass spectrometry.[2]
-
Protocol 3: Mass Spectrometry Data Acquisition and Analysis
This protocol provides general guidelines for the MS analysis of DAU cross-linked peptides.
Instrumentation:
-
A high-resolution mass spectrometer capable of MS/MS and preferably MS3 fragmentation (e.g., Orbitrap or Q-TOF).
Data Acquisition:
-
LC-MS/MS Analysis: Analyze the enriched peptide mixture using a standard nano-liquid chromatography setup coupled to the mass spectrometer.
-
MS1 Scan: Acquire full MS scans to detect the precursor ions of the cross-linked peptides.
-
MS/MS Fragmentation (CID):
-
Select precursor ions with charge states of +3 and higher for fragmentation, as cross-linked peptides typically have higher charge states.[9]
-
Apply collision-induced dissociation (CID) to fragment the precursor ions. The central urea bond of the DAU cross-linker is labile and will cleave at a relatively low collision energy. The optimal normalized collision energy (NCE) should be determined empirically but is often in the range of 25-35%.[10]
-
-
Data-Dependent Acquisition (DDA): A common strategy is to use a data-dependent acquisition method. An MS2-MS3 strategy can be particularly effective for cleavable cross-linkers.[2]
-
MS2: A low-energy CID scan is used to cleave the cross-linker, generating characteristic fragment ions corresponding to the individual peptides.
-
MS3: The instrument then selects these characteristic fragment ions for further fragmentation to obtain sequence information for each peptide in the cross-link.
-
Data Analysis:
-
Specialized software is required to analyze the complex MS/MS data generated from cross-linking experiments. Software packages such as MeroX, XlinkX, and pLink are designed to identify cross-linked peptides by searching for the characteristic fragmentation patterns of the cross-linker and the corresponding peptide sequences.
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the use of this compound in structural proteomics.
References
- 1. The First MS-Cleavable, Photo-Thiol-Reactive Cross-Linker for Protein Structural Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Trifunctional cross-linker for mapping protein-protein interaction networks and comparing protein conformational states - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. A Study into the Collision-induced Dissociation (CID) Behavior of Cross-Linked Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Synthetic Strategies for 1,3-Disubstituted Ureas in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The urea functional group is a cornerstone in medicinal chemistry, renowned for its ability to form stable hydrogen bonds with biological targets, thereby influencing the potency and pharmacokinetic properties of drug candidates. This document provides detailed application notes and experimental protocols for the synthesis of 1,3-disubstituted ureas, a prevalent scaffold in numerous therapeutic agents.
Introduction to Synthetic Approaches
The synthesis of 1,3-disubstituted ureas can be broadly categorized into several key strategies, each with distinct advantages and limitations relevant to medicinal chemistry programs. The choice of method often depends on the availability of starting materials, desired substitution pattern, functional group tolerance, and scalability. The most common approaches involve the use of isocyanate intermediates, which can be either handled directly or generated in situ through various rearrangement reactions. Additionally, the demand for safer laboratory practices has led to the development of phosgene-free alternatives.
This guide will focus on four principal methods:
-
Synthesis from Isocyanates and Amines: The most direct and widely used method.
-
Curtius Rearrangement: A versatile method starting from carboxylic acids.
-
Lossen Rearrangement: A mild method utilizing hydroxamic acids as precursors.
-
Phosgene-Free Synthesis using Carbonyldiimidazole (CDI): A safer alternative to traditional methods involving phosgene or its surrogates.
Method 1: Synthesis from Isocyanates and Amines
This method is the most common and straightforward approach for the synthesis of 1,3-disubstituted ureas. It involves the nucleophilic addition of a primary or secondary amine to an isocyanate. The reaction is typically high-yielding and proceeds under mild conditions.
Application Notes:
-
Scope and Limitations: This method is applicable to a wide range of commercially available or readily synthesized amines and isocyanates. The reaction is generally fast and clean. However, isocyanates can be sensitive to moisture and highly reactive, which can be a limitation for complex molecules with multiple nucleophilic sites. Isocyanates are also toxic and should be handled with care.
-
Medicinal Chemistry Relevance: This method is ideal for library synthesis due to its simplicity and broad substrate scope. It is often the first choice for structure-activity relationship (SAR) studies where diverse amines are coupled with a common isocyanate core, or vice-versa.
Quantitative Data
| Entry | Isocyanate | Amine | Product | Yield (%) | Reference |
| 1 | 1-(Isocyanatomethyl)adamantane | 4-Fluoroaniline | 1-(Adamantan-1-ylmethyl)-3-(4-fluorophenyl)urea | 92 | [1] |
| 2 | 1-(Isocyanatomethyl)adamantane | 3,4-Difluoroaniline | 1-(Adamantan-1-ylmethyl)-3-(3,4-difluorophenyl)urea | 70 | [2] |
| 3 | 1-(Isocyanatomethyl)adamantane | 4-Chloro-2-fluoroaniline | 1-(Adamantan-1-ylmethyl)-3-(4-chloro-2-fluorophenyl)urea | 76 | [2] |
| 4 | Bicyclo[2.2.1]hept-5-en-2-yl isocyanate | 3-Fluoroaniline | 1-(Bicyclo[2.2.1]hept-5-en-2-yl)-3-(3-fluorophenyl)urea | 50 | [3] |
| 5 | Bicyclo[2.2.1]hept-5-en-2-yl isocyanate | 4-Fluoroaniline | 1-(Bicyclo[2.2.1]hept-5-en-2-yl)-3-(4-fluorophenyl)urea | 60 | [3] |
| 6 | 1-[Isocyanato(phenyl)methyl]adamantane | 2-Fluoroaniline | (±)-1-((Adamantan-1-yl)(phenyl)methyl)-3-(2-fluorophenyl) urea | 25-80 | [1] |
Experimental Protocol: General Procedure for the Synthesis of 1,3-Disubstituted Ureas from Isocyanates and Amines.[1][3]
-
Preparation: In a clean, dry round-bottom flask, dissolve the amine (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: To the stirred solution of the amine, add the isocyanate (1.0-1.1 equivalents) dropwise at room temperature or 0 °C if the reaction is exothermic.
-
Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Reactions are typically complete within a few hours.
-
Work-up and Purification: Upon completion, the product may precipitate from the reaction mixture and can be collected by filtration. If the product is soluble, the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.
Method 2: Curtius Rearrangement
The Curtius rearrangement provides a versatile route to isocyanates from carboxylic acids via an acyl azide intermediate. The in situ generated isocyanate can then be trapped with an amine to afford the desired 1,3-disubstituted urea in a one-pot procedure. This method is particularly useful when the corresponding isocyanate is not commercially available.
Application Notes:
-
Scope and Limitations: This method is compatible with a wide range of functional groups. The reaction proceeds with retention of stereochemistry at the migrating group. However, the use of azides requires caution due to their potential explosive nature, although in situ generation from reagents like diphenylphosphoryl azide (DPPA) mitigates this risk.[4][5][6]
-
Medicinal Chemistry Relevance: The Curtius rearrangement is highly valuable for accessing novel ureas from readily available or synthetically prepared carboxylic acids. This allows for greater structural diversity and is particularly useful in late-stage functionalization of complex molecules.[4]
Quantitative Data
| Entry | Carboxylic Acid | Amine | Product | Yield (%) | Reference |
| 1 | 4-Chlorobenzoic acid | Morpholine | 1-(4-Chlorophenyl)-3-morpholinourea | 85 | [4] |
| 2 | 3-Methoxybenzoic acid | Benzylamine | 1-(3-Methoxyphenyl)-3-benzylurea | 82 | [4] |
| 3 | Indole-2-carboxylic acid | Piperidine | 1-(Indol-2-yl)-3-piperidinourea | 78 | [4] |
Experimental Protocol: One-Pot Synthesis of 1,3-Disubstituted Ureas via Curtius Rearrangement using DPPA.[4]
-
Preparation: To a stirred solution of the carboxylic acid (1.0 equivalent) and the amine (1.1 equivalents) in a suitable anhydrous solvent (e.g., toluene or THF) under an inert atmosphere, add triethylamine (1.1 equivalents).
-
Acyl Azide Formation and Rearrangement: Add diphenylphosphoryl azide (DPPA, 1.1 equivalents) dropwise to the mixture.
-
Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the progress by TLC. The reaction is usually complete within 2-4 hours.
-
Work-up and Purification: After cooling to room temperature, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Method 3: Lossen Rearrangement
The Lossen rearrangement transforms hydroxamic acids into isocyanates, which can be subsequently trapped by amines to yield 1,3-disubstituted ureas. This method is known for its mild reaction conditions.
Application Notes:
-
Scope and Limitations: The Lossen rearrangement is tolerant of a variety of functional groups and often proceeds at room temperature.[7][8] A key advantage is the ability to use hydroxamic acids, which can be prepared from the corresponding carboxylic acids or esters.
-
Medicinal Chemistry Relevance: This method is particularly useful for the synthesis of ureas in complex, late-stage intermediates where harsh reaction conditions are not tolerated. The mild conditions and good functional group compatibility make it an attractive option in drug discovery.[9]
Quantitative Data
| Entry | Nms-Amide | Hydroxamic Acid | Product | Yield (%) | Reference |
| 1 | Nms-protected aniline | Benzohydroxamic acid | 1-Phenyl-3-benzylurea | 96 | [7][8] |
| 2 | Nms-protected benzylamine | Acetohydroxamic acid | 1-Benzyl-3-acetylurea | 85 | [7][8] |
| 3 | Nms-protected phenethylamine | Cinnamic hydroxamic acid | 1-Phenethyl-3-cinnamoylurea | 97 | [7][8] |
| 4 | Nms-protected 4-fluoroaniline | Quinaldic hydroxamic acid | 1-(4-Fluorophenyl)-3-(quinolin-2-yl)urea | 88 | [7][8] |
Experimental Protocol: Deprotective Lossen Rearrangement for Urea Synthesis.[7][8]
-
Preparation: To a solution of the Nms-protected amine (1.0 equivalent) and the hydroxamic acid (1.2 equivalents) in THF, add a base such as potassium carbonate (K₂CO₃, 2.0 equivalents).
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.
-
Work-up and Purification: Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography on silica gel to afford the desired urea.
Method 4: Phosgene-Free Synthesis using Carbonyldiimidazole (CDI)
To circumvent the high toxicity of phosgene and its derivatives, several phosgene-free methods have been developed. One of the most common and practical approaches involves the use of 1,1'-carbonyldiimidazole (CDI). CDI acts as a carbonyl source, reacting sequentially with two different amines to produce unsymmetrical ureas, or with one amine to form a symmetrical urea.
Application Notes:
-
Scope and Limitations: This method is safe and experimentally simple. CDI is a stable, crystalline solid that is easy to handle. The reaction generally proceeds under mild conditions and gives good to excellent yields. The main byproduct, imidazole, is water-soluble and easily removed during workup.
-
Medicinal Chemistry Relevance: This is a highly practical and safe method for laboratory-scale synthesis of urea libraries. Its operational simplicity and the ease of purification make it well-suited for parallel synthesis and medicinal chemistry applications where rapid generation of analogues is required.[9][10]
Quantitative Data
| Entry | Amine 1 | Amine 2 | Product | Yield (%) | Reference |
| 1 | Aniline | Benzylamine | 1-Phenyl-3-benzylurea | 90 | [10] |
| 2 | 4-Methoxyaniline | Cyclohexylamine | 1-(4-Methoxyphenyl)-3-cyclohexylurea | 88 | [10] |
| 3 | 3-Chloroaniline | Piperidine | 1-(3-Chlorophenyl)-3-piperidinourea | 92 | [10] |
Experimental Protocol: One-Pot Synthesis of Unsymmetrical Ureas using CDI.[10]
-
Activation of the First Amine: In a dry reaction flask under an inert atmosphere, dissolve the first amine (1.0 equivalent) in an anhydrous aprotic solvent (e.g., THF or DCM). Add CDI (1.0 equivalent) portion-wise at room temperature and stir the mixture for 1-2 hours, or until the formation of the carbamoylimidazole intermediate is complete (can be monitored by TLC).
-
Addition of the Second Amine: To the solution containing the carbamoylimidazole intermediate, add the second amine (1.0 equivalent).
-
Reaction: Stir the reaction mixture at room temperature or heat gently if necessary. Monitor the reaction progress by TLC. The reaction is typically complete within 2-12 hours.
-
Work-up and Purification: After the reaction is complete, remove the solvent under reduced pressure. The crude product can be purified by washing with water to remove imidazole hydrochloride, followed by recrystallization or column chromatography.
Visualization of Synthetic Workflows
General Synthetic Workflow for 1,3-Disubstituted Ureas
Caption: Overview of synthetic routes to 1,3-disubstituted ureas.
Decision-Making Workflow for Selecting a Synthetic Method
References
- 1. Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: VII. Synthesis and Properties 1-[(Adamantan-1-yl)methyl]-3-(fluoro, chlorophenyl) Ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: IV.1 1-(Bicyclo[2.2.1]hept-5-en-2-yl)-3-(fluoro, chlorophenyl)ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Deprotective Lossen rearrangement: a direct and general transformation of Nms-amides to unsymmetrical ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Anti-tumor Applications of 1,3-Diallylurea Derivatives
These application notes provide a comprehensive overview of the anti-tumor applications of 1,3-diallylurea and its derivatives in cancer research. This document is intended for researchers, scientists, and drug development professionals, offering a summary of efficacy data, detailed experimental protocols, and visualizations of relevant biological pathways.
Introduction
Urea derivatives represent a significant class of compounds in medicinal chemistry with a wide range of biological activities, including potent anti-tumor effects.[1][2] The urea scaffold serves as a key pharmacophore in several approved anticancer drugs.[1] Among these, this compound and its related derivatives have demonstrated notable anti-cancer properties by influencing various molecular pathways involved in cancer progression.[3][4] These compounds have been shown to inhibit tumor growth, induce apoptosis (programmed cell death), and modulate signaling cascades critical for cancer cell survival and proliferation.[5][6][7] This document outlines the anti-tumor activities of this compound and other relevant urea derivatives, providing protocols for their evaluation and illustrating their mechanisms of action.
Quantitative Data on Anti-tumor Activity
The anti-proliferative activities of various urea and thiourea derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. A lower IC50 value indicates a more potent compound. The following tables summarize the in vitro cytotoxicity of selected derivatives.
Table 1: In Vitro Anti-proliferative Activity of Diaryl Urea Derivatives
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 6a | HT-29 | Colon Cancer | 15.28 | [8] |
| A549 | Non-small cell lung cancer | 2.566 | [8] | |
| Sorafenib (Reference) | HT-29 | Colon Cancer | 14.01 | [8] |
| A549 | Non-small cell lung cancer | 2.913 | [8] | |
| 1b | A549 | Non-small cell lung cancer | N/A (More potent than Sorafenib) | [9] |
| MDA-MB-231 | Breast Cancer | N/A (More potent than Sorafenib) | [9] | |
| 1d | A549 | Non-small cell lung cancer | N/A (More potent than Sorafenib) | [9] |
| MDA-MB-231 | Breast Cancer | N/A (More potent than Sorafenib) | [9] | |
| 1f | A549 | Non-small cell lung cancer | N/A (More potent than Sorafenib) | [9] |
| MDA-MB-231 | Breast Cancer | N/A (More potent than Sorafenib) | [9] | |
| 1i | A549 | Non-small cell lung cancer | N/A (More potent than Sorafenib) | [9] |
| MDA-MB-231 | Breast Cancer | N/A (More potent than Sorafenib) | [9] |
Table 2: In Vitro Cytotoxicity of 1,3-Diphenylurea and 1-(1,3-Dioxoisoindolin-2-yl)-3-aryl Urea Derivatives
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 2d | MCF-7 | Breast Cancer | 0.76 - 21.5 | [5] |
| PC-3 | Prostate Cancer | 1.85 - 3.42 | [5] | |
| 2f | MCF-7 | Breast Cancer | 0.76 - 21.5 | [5] |
| PC-3 | Prostate Cancer | 1.85 - 3.42 | [5] | |
| 2j | MCF-7 | Breast Cancer | 0.76 - 21.5 | [5] |
| PC-3 | Prostate Cancer | 1.85 - 3.42 | [5] | |
| 2k | MCF-7 | Breast Cancer | 0.76 - 21.5 | [5] |
| PC-3 | Prostate Cancer | 1.85 - 3.42 | [5] | |
| 2n | MCF-7 | Breast Cancer | 0.76 - 21.5 | [5] |
| PC-3 | Prostate Cancer | 1.85 - 3.42 | [5] | |
| Cabozantinib (Reference) | MCF-7 | Breast Cancer | 1.06 | [5] |
| PC-3 | Prostate Cancer | 2.01 | [5] | |
| 7c | EKVX | Non-Small Cell Lung Cancer | N/A (%GI = 75.46 at 10 µM) | [10] |
| CAKI-1 | Renal Cancer | N/A (%GI = 78.52 at 10 µM) | [10] | |
| UACC-62 | Melanoma | N/A (%GI = 80.81 at 10 µM) | [10] | |
| MCF7 | Breast Cancer | N/A (%GI = 83.48 at 10 µM) | [10] | |
| LOX IMVI | Melanoma | N/A (%GI = 84.52 at 10 µM) | [10] | |
| ACHN | Renal Cancer | N/A (%GI = 89.61 at 10 µM) | [10] |
Table 3: In Vitro Kinase Inhibitory Activity
| Compound | Target Kinase | IC50 (nM) | Reference |
| 2d | c-MET | 65 | [5] |
| VEGFR-2 | 310 | [5] | |
| 2f | c-MET | 24 | [5] |
| VEGFR-2 | 35 | [5] | |
| 2j | c-MET | 150 | [5] |
| VEGFR-2 | 290 | [5] | |
| 2k | c-MET | 170 | [5] |
| VEGFR-2 | 320 | [5] | |
| 2n | c-MET | 18 | [5] |
| VEGFR-2 | 24 | [5] | |
| 7c | EGFR | 42.91 ± 0.80 | [10] |
| Erlotinib (Reference) | EGFR | 26.85 ± 0.72 | [10] |
Experimental Protocols
The following protocols provide a general framework for the synthesis and biological evaluation of this compound and its derivatives.
A common method for synthesizing 1,3-disubstituted ureas involves the reaction of an isocyanate with an amine.[8]
Materials:
-
Appropriate aniline or amine derivative
-
Appropriate isocyanate
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Stirring apparatus
-
Reaction vessel
-
Purification system (e.g., column chromatography)
Procedure:
-
Dissolve the aniline or amine derivative in the anhydrous solvent in the reaction vessel.
-
Slowly add the isocyanate to the solution while stirring at room temperature.
-
Continue stirring the reaction mixture for the time required for the reaction to complete (monitoring by Thin Layer Chromatography (TLC)).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by a suitable method, such as recrystallization or column chromatography, to obtain the desired 1,3-disubstituted urea derivative.
-
Characterize the final product using techniques like NMR, IR spectroscopy, and mass spectrometry.[7][9]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound derivatives (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the this compound derivatives in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).
-
Incubate the plate for 48-72 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
This protocol is used to determine the effect of the compounds on the cell cycle distribution.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound derivatives
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 70% cold ethanol)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of the this compound derivatives for 24-48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer. The data will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[5][7]
This assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound derivatives
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed and treat the cells with the test compounds as described for the cell cycle analysis.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. The results will distinguish between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.[5][7]
Visualizations
The following diagrams illustrate the potential mechanisms of action and experimental workflows for evaluating this compound derivatives.
References
- 1. Diarylureas as Antitumor Agents [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. 1,3-Disubstituted thiourea derivatives: Promising candidates for medicinal applications with enhanced cytotoxic effects on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel compound 1,3-bis (3,5-dichlorophenyl) urea inhibits lung cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and in vitro antitumor evaluation of novel diaryl ureas derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols: Synthesis of Novel Heterocyclic Compounds from 1,3-Diallylurea
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Diallylurea is a versatile and readily accessible precursor for the synthesis of novel nitrogen-containing heterocyclic compounds. Its bifunctional nature, possessing two allyl groups, allows for the application of powerful cyclization strategies to construct saturated and unsaturated ring systems, which are valuable scaffolds in medicinal chemistry and drug development. This document provides detailed application notes and experimental protocols for two primary synthetic routes: Ring-Closing Metathesis (RCM) and Electrophilic Iodocyclization .
Introduction: The Versatility of this compound
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, agrochemicals, and biologically active natural products. The tetrahydropyrimidin-2-one core, a cyclic urea derivative, is of particular interest due to its presence in various bioactive molecules. This compound serves as an ideal starting material for constructing this scaffold. The two terminal allyl groups are primed for intramolecular reactions, enabling the efficient formation of a six-membered ring. The choice of cyclization strategy dictates the nature of the resulting heterocycle, offering access to either unsaturated dihydropyrimidinones via RCM or functionalized tetrahydropyrimidinones through electrophilic cyclization.
Synthetic Application I: Ring-Closing Metathesis (RCM)
Ring-Closing Metathesis is a powerful and widely used reaction in organic synthesis that utilizes ruthenium-based catalysts to form cyclic olefins from acyclic dienes with the extrusion of a small volatile olefin, such as ethylene.[1] Applying RCM to this compound provides a direct route to 1,3-diallyl-1,2,3,4-tetrahydropyrimidin-2-one, an unsaturated six-membered heterocycle.
Reaction Scheme & Pathway
The RCM of this compound proceeds via a well-established catalytic cycle involving a ruthenium carbene species, commonly known as a Grubbs catalyst.
Quantitative Data
While specific experimental data for the RCM of this compound is not extensively published, yields for analogous RCM reactions to form N-heterocycles are generally good to excellent, often depending on catalyst choice and reaction conditions.[2]
| Substrate Analogue | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Diethyl Diallylmalonate | Grubbs G-II (5) | CH₂Cl₂ | RT | 1 | >95 | [3] |
| Tosyl-protected diallylamine | Grubbs G-II (2) | Benzene | RT | 1.5-2 | 97 | [2] |
| N-Boc-diallylamine | Unsaturated NHC-Ru (0.025) | Toluene | 80 | <0.5 | >95 | [4] |
Experimental Protocol: RCM of this compound
This protocol is adapted from general procedures for ring-closing metathesis of diallyl substrates.[3][5]
Materials:
-
This compound (1.0 eq)
-
Grubbs' Catalyst, 2nd Generation (G-II) (1-5 mol%)
-
Anhydrous Dichloromethane (CH₂Cl₂) (to make 0.01-0.05 M solution)
-
Ethyl vinyl ether (for quenching)
-
Silica Gel for column chromatography
-
Argon or Nitrogen gas supply
Procedure:
-
Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound.
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen gas three times to establish an inert atmosphere.
-
Dissolution: Add anhydrous, degassed dichloromethane via cannula to dissolve the substrate to a concentration of 0.01-0.05 M.
-
Catalyst Addition: Under a positive flow of inert gas, add the Grubbs' 2nd Generation catalyst to the stirring solution. The solution typically changes color to dark brown/green.
-
Reaction: Stir the reaction mixture at room temperature (or heat to 40 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The driving force is the release of ethylene gas.[1]
-
Quenching: Once the starting material is consumed, add a few drops of ethyl vinyl ether to the reaction mixture and stir for 20-30 minutes to quench the catalyst.
-
Workup: Remove the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 1,3-diallyl-1,2,3,4-tetrahydropyrimidin-2-one.
Synthetic Application II: Electrophilic Iodocyclization
Electrophilic cyclization is a classic method for constructing heterocycles.[6] The reaction of this compound with an electrophilic iodine source, such as molecular iodine (I₂), is expected to proceed via a 6-endo-trig cyclization pathway. This reaction introduces an iodomethyl group, which serves as a valuable synthetic handle for further functionalization.
Reaction Scheme & Pathway
The reaction is initiated by the electrophilic attack of iodine on one of the allyl double bonds, forming a cyclic iodonium ion intermediate. The urea nitrogen then acts as an internal nucleophile, attacking the intermediate to close the ring.
Quantitative Data
Specific data for the iodocyclization of this compound is limited. However, analogous reactions with N-allyl ureas to form five-membered imidazolin-2-ones proceed in good yields. The protocol below is based on these related transformations.
| Substrate | Reagents | Solvent | Time (h) | Yield (%) | Reference |
| N-allyl-N'-methylurea | I₂, TMS-Triflate, Et₃N | THF | - | 75 | [7] |
| N-allyl-N'-benzylurea | I₂, TMS-Triflate, Et₃N | THF | - | 82 | [7] |
| N-allyl-N'-cyclopentylurea | I₂, TMS-Triflate, Et₃N | THF | - | 80 | [7] |
Experimental Protocol: Iodocyclization of this compound
This protocol is adapted from procedures for the iodocyclization of N-allyl ureas and related unsaturated amides.[7]
Materials:
-
This compound (1.0 eq)
-
Iodine (I₂) (2.0-3.0 eq)
-
Sodium Bicarbonate (NaHCO₃) (2.0-3.0 eq)
-
Acetonitrile (MeCN) or Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve this compound in acetonitrile or dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Addition of Base: Add solid sodium bicarbonate to the solution.
-
Addition of Iodine: Cool the mixture to 0 °C in an ice bath. Add solid iodine portion-wise over 10-15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching: Pour the reaction mixture into a separatory funnel containing saturated aqueous sodium thiosulfate solution to quench the excess iodine (the dark color will disappear).
-
Extraction: Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 5-(iodomethyl)-1,3-diallyltetrahydropyrimidin-2-one.
Workflow Summary
The overall process from starting material to purified heterocyclic product follows a standard synthetic chemistry workflow.
Conclusion
This compound is a highly effective and adaptable starting material for generating novel heterocyclic structures. The application of modern synthetic methods like Ring-Closing Metathesis and established techniques such as Electrophilic Iodocyclization allows for the controlled synthesis of distinct scaffolds. The protocols provided herein offer robust starting points for researchers to explore the synthesis of these and other related heterocyclic compounds for applications in drug discovery and materials science. Further optimization of reaction conditions and exploration of different catalytic systems may lead to even more efficient syntheses and a broader diversity of accessible compounds.
References
- 1. Ring Closing Metathesis [organic-chemistry.org]
- 2. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 4. 1,3-dialkyl- and 1,3-diaryl-3,4,5,6-tetrahydropyrimidin-2-ylidene rhodium(i) and palladium(II) complexes: synthesis, structure, and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Iodine-Mediated Cyclization of Tethered Heteroatom-Containing Alkenyl or Alkynyl Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
Application Notes and Protocols for 1,3-Diallylurea as a Putative Pest Control Agent
Disclaimer: The following application notes and protocols are provided as a generalized framework for research and development purposes. As of the date of this document, there is a notable absence of peer-reviewed scientific literature detailing the specific efficacy, optimal application rates, and precise mechanism of action of 1,3-Diallylurea as a pest control agent. The quantitative data presented herein is illustrative and intended to serve as a template for experimental design rather than a reflection of established findings.
Introduction
This compound is a urea derivative that, based on its chemical structure, is hypothesized to function as an insect growth regulator (IGR). Compounds in this class, particularly benzoylphenylureas, are known to interfere with chitin synthesis in insects, leading to developmental defects and mortality, especially during molting.[1] This document outlines hypothetical protocols for evaluating the efficacy of this compound against aphids, a common agricultural pest, and provides a theoretical framework for its mode of action.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. This information is crucial for the preparation of stock solutions and formulations for experimental use.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₁₂N₂O | [2] |
| Molecular Weight | 140.18 g/mol | [2] |
| Appearance | White to light yellow crystalline solid | [2] |
| Melting Point | 90-93 °C | [2] |
| Solubility | Soluble in Methanol | [2] |
Proposed Mechanism of Action: Chitin Synthesis Inhibition
It is postulated that this compound, like other urea-based insecticides, acts by inhibiting the chitin biosynthesis pathway in insects. Chitin is a critical component of the insect exoskeleton.[3][4] Disruption of this pathway would prevent the proper formation of the new cuticle during molting, leading to an inability to shed the old exoskeleton, structural deformities, and ultimately, death.[1] The proposed signaling pathway is illustrated in the diagram below.
Caption: Proposed inhibitory action of this compound on the insect chitin biosynthesis pathway.
Experimental Protocols
The following protocols are designed to assess the insecticidal activity of this compound against a model aphid species, such as the pea aphid (Acyrthosiphon pisum) or the green peach aphid (Myzus persicae).
Preparation of Test Solutions
-
Stock Solution Preparation: Prepare a 10,000 ppm (mg/L) stock solution of this compound by dissolving 100 mg of the compound in 10 mL of methanol. Use a vortex mixer or sonicator to ensure complete dissolution.
-
Serial Dilutions: Prepare a series of test concentrations (e.g., 1, 10, 50, 100, 250, 500 ppm) by serially diluting the stock solution with distilled water containing a non-ionic surfactant (e.g., 0.02% Triton X-100) to ensure uniform coverage on leaf surfaces. The final methanol concentration in all test solutions, including the control, should be kept constant and at a non-toxic level (e.g., <0.5%).
-
Control Solution: Prepare a control solution consisting of distilled water with the same concentration of methanol and surfactant used in the test solutions.
Leaf-Dip Bioassay for Aphid Mortality
This bioassay is designed to determine the lethal concentration (LC₅₀) of this compound.
-
Plant Material: Use young, fully expanded leaves from host plants (e.g., fava bean for pea aphids, bell pepper for green peach aphids) that have been grown without pesticide exposure.
-
Treatment Application: Individually dip leaves in the prepared test solutions for 10-15 seconds with gentle agitation. Place the dipped leaves on a wire rack to air dry for 1-2 hours.
-
Experimental Setup: Place the petiole of each dried leaf in a water-filled vial or on a layer of 1.5% agar in a Petri dish to maintain turgor.
-
Aphid Infestation: Carefully transfer 20-30 adult apterous (wingless) aphids onto each leaf disc using a fine paintbrush.
-
Incubation: Maintain the Petri dishes in a controlled environment chamber at 22 ± 2°C, 60-70% relative humidity, and a 16:8 hour (light:dark) photoperiod.
-
Data Collection: Assess aphid mortality at 24, 48, and 72 hours post-infestation. Aphids that are unresponsive to gentle prodding with a fine brush are considered dead.
-
Data Analysis: Correct for control mortality using Abbott's formula. Calculate the LC₅₀ and LC₉₀ values using probit analysis.
Systemic Uptake Bioassay
This method evaluates the efficacy of this compound when absorbed by the plant.
-
Plant Preparation: Use small, intact host plants grown in hydroponic solution or soil.
-
Treatment: Add this compound to the hydroponic solution or drench the soil to achieve a range of final concentrations (e.g., 10, 50, 100, 200 ppm).
-
Uptake Period: Allow the plants to absorb the compound for 24 hours.
-
Infestation and Incubation: Confine a known number of aphids (e.g., 30 adults) on a leaf of each treated plant using a clip cage. Maintain the plants under the same controlled conditions as the leaf-dip bioassay.
-
Data Collection and Analysis: Record mortality at 24, 48, and 72 hours and analyze the data as described for the leaf-dip bioassay.
The workflow for a typical insecticidal bioassay is depicted below.
Caption: Generalized experimental workflow for evaluating the insecticidal efficacy of this compound.
Illustrative Quantitative Data
The following tables present hypothetical data from the described bioassays to serve as a template for data presentation.
Table 2: Illustrative Mortality of Aphids in Leaf-Dip Bioassay with this compound (72 hours)
| Concentration (ppm) | Number of Aphids Tested | Number of Aphids Dead | Percent Mortality (%) | Corrected Mortality (%) |
| 0 (Control) | 90 | 5 | 5.6 | 0 |
| 10 | 90 | 12 | 13.3 | 8.1 |
| 50 | 90 | 35 | 38.9 | 35.3 |
| 100 | 90 | 58 | 64.4 | 62.3 |
| 250 | 90 | 82 | 91.1 | 90.6 |
| 500 | 90 | 90 | 100 | 100 |
| Corrected using Abbott's formula |
Table 3: Illustrative Lethal Concentration (LC) Values for this compound Against Aphids
| Time Point | LC₅₀ (ppm) (95% Fiducial Limits) | LC₉₀ (ppm) (95% Fiducial Limits) |
| 24 hours | 150.5 (135.2 - 168.1) | 450.2 (410.8 - 498.7) |
| 48 hours | 110.8 (98.9 - 124.3) | 320.6 (290.4 - 355.9) |
| 72 hours | 85.3 (75.1 - 96.4) | 280.1 (255.6 - 309.8) |
Safety Precautions
When handling this compound, standard laboratory safety procedures should be followed. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All work should be conducted in a well-ventilated area or a chemical fume hood. Refer to the Safety Data Sheet (SDS) for specific handling and disposal instructions.
Conclusion
While this compound is commercially available and noted for its potential in aphid control, a thorough scientific validation is required. The protocols and frameworks provided here offer a structured approach for researchers to investigate its efficacy, determine optimal application parameters, and elucidate its precise mode of action. Such studies are essential to validate its potential as a viable pest control agent in agriculture.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 1,3-Diallylurea Cross-Linking Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 1,3-Diallylurea (DAU) for cross-linking reactions. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work as a cross-linker?
A1: this compound (DAU) is a photo-thiol-reactive cross-linker.[1] Its cross-linking mechanism is based on a thiol-ene "click" reaction, which is initiated by UV-A light in the presence of a radical initiator.[1][2] The allyl groups of DAU react with the thiol groups of cysteine residues in proteins, forming stable alkyl sulfide bonds.[1] This reaction proceeds via an anti-Markovnikov hydrothiolation.[1] A key feature of DAU is that its central urea bond is cleavable in the gas phase during tandem mass spectrometry (MS/MS), which simplifies data analysis for identifying cross-linked peptides.[1][3]
Q2: What are the main advantages of using this compound?
A2: The primary advantages of using this compound include:
-
MS-Cleavability: The urea linkage can be fragmented during collision-induced dissociation (CID) in a mass spectrometer, which aids in the confident identification of cross-linked peptides.[1][3]
-
Cysteine-Specific: It specifically targets cysteine residues, providing precise structural information.[1]
-
Mild Reaction Conditions: The cross-linking reaction can be performed at physiological pH and at temperatures as low as 4°C.[1][4]
-
Photo-activated Control: The use of UV light to initiate the reaction provides temporal control over the cross-linking process.[1]
Q3: What type of radical initiator should I use for DAU cross-linking?
A3: A radical initiator is required to start the thiol-ene reaction. For photo-initiated reactions with DAU, benzophenone has been found to be an effective radical initiator.[2] Other commonly used photoinitiators for thiol-ene reactions in biological contexts include Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) and Irgacure 2959.[5][6] The choice of initiator may depend on the specific requirements of your experiment, such as wavelength of UV light and potential for protein damage.
Troubleshooting Guides
Issue 1: Low or No Cross-Linking Efficiency
Q: I am observing very little to no cross-linked product. What are the potential causes and how can I improve the efficiency?
A: Low cross-linking efficiency is a common problem that can arise from several factors. Below is a breakdown of potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Suboptimal DAU Concentration | The concentration of DAU is critical. A concentration that is too low will result in a low yield of cross-links. It is recommended to perform a titration of the DAU concentration to find the optimal molar excess relative to the protein.[7] |
| Inefficient Radical Initiation | The radical initiator is essential for the reaction. Ensure that the initiator is fresh and has been stored correctly. The concentration of the initiator may need to be optimized; a typical starting point for photoinitiators is in the low millimolar range (e.g., 1 mM).[5][8] Also, confirm that the UV light source has the correct wavelength and sufficient intensity to activate the initiator.[9] |
| Presence of Oxygen | Radical-mediated thiol-ene reactions can be inhibited by oxygen.[10] It is advisable to degas your reaction mixture by bubbling with an inert gas like nitrogen or argon before UV irradiation.[10] |
| Insufficient UV Exposure | The duration and intensity of UV irradiation directly impact the extent of the reaction. If the exposure time is too short or the light intensity is too low, the reaction may not go to completion.[11] Optimization of the irradiation time is recommended. |
| Inaccessible Cysteine Residues | For cross-linking to occur, the cysteine residues on the protein(s) must be accessible to the DAU molecule. If the cysteines are buried within the protein structure or involved in disulfide bonds, the reaction will be inefficient. |
Issue 2: Non-Specific Cross-Linking or Protein Aggregation
Q: My results show significant protein aggregation or non-specific cross-linking. How can I resolve this?
A: Protein aggregation and non-specific cross-linking are often related to excessive cross-linker concentration or inappropriate reaction conditions.
| Potential Cause | Troubleshooting Steps |
| Excessive DAU Concentration | Too high a concentration of DAU can lead to extensive and non-specific cross-linking, which in turn can cause protein aggregation and precipitation.[7] It is crucial to perform a concentration titration to find the lowest effective concentration of DAU. |
| High Protein Concentration | While a sufficient protein concentration is needed for intermolecular cross-linking, excessively high concentrations can promote aggregation, especially once cross-linking is initiated. A typical starting protein concentration is in the range of 10-20 µM.[7] |
| Reaction Buffer Composition | Ensure that the reaction buffer is compatible with your protein and the cross-linking reaction. The reaction is typically performed at a physiological pH (around 7.0-8.0). |
| Side Reactions | In radical-mediated reactions, side reactions such as disulfide bond formation between thiyl radicals can occur, which consumes the reactive species.[10] Additionally, the radical initiator itself could potentially modify the protein. Using the optimal concentrations of all components can help minimize these side reactions. |
Experimental Protocols and Data
Recommended Starting Concentrations
The optimal concentration of this compound and the radical initiator should be determined empirically for each specific protein system. The following table provides recommended starting concentrations for optimization.
| Component | Recommended Starting Concentration | Typical Range for Optimization |
| Protein | 10 - 20 µM[7] | 1 - 50 µM |
| This compound (DAU) | 5- to 50-fold molar excess over protein[7] | 2- to 100-fold molar excess |
| Radical Initiator (e.g., Benzophenone, LAP) | 1 mM[5][8] | 0.1 - 10 mM[8] |
Detailed Experimental Protocol: Photo-Induced Cross-Linking with this compound
This protocol provides a general workflow for the cross-linking of proteins using this compound.
Materials:
-
Purified protein of interest in a suitable buffer (e.g., HEPES, PBS, pH 7.0-8.0)
-
This compound (DAU)
-
Radical Initiator (e.g., Benzophenone)
-
Anhydrous DMSO
-
Reaction tubes (UV-transparent)
-
UV-A lamp (e.g., 365 nm)[12]
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Prepare Stock Solutions:
-
Prepare a stock solution of your protein at the desired concentration in the reaction buffer.
-
Prepare a stock solution of this compound in anhydrous DMSO.
-
Prepare a stock solution of the radical initiator (e.g., Benzophenone) in an appropriate solvent (e.g., DMSO or water, depending on the initiator's solubility).
-
-
Set up the Reaction Mixture:
-
In a UV-transparent reaction tube, add the protein solution.
-
Add the radical initiator stock solution to the desired final concentration (e.g., 1 mM). Mix gently.
-
Add the this compound stock solution to achieve the desired molar excess over the protein. Mix gently by pipetting.
-
-
Degas the Reaction Mixture:
-
To minimize oxygen inhibition, gently bubble nitrogen or argon gas through the reaction mixture for 5-10 minutes.[10]
-
-
UV Irradiation:
-
Quench the Reaction:
-
After irradiation, the reaction is typically stopped. While the thiol-ene reaction ceases without light, you can add a thiol-containing reagent like DTT or β-mercaptoethanol to consume any remaining radicals, although this is not always necessary.
-
-
Analysis:
-
The cross-linked products can be analyzed by SDS-PAGE, followed by in-gel digestion and mass spectrometry to identify the cross-linked peptides.
-
Visualizations
Caption: Experimental workflow for this compound cross-linking.
Caption: Troubleshooting decision tree for DAU cross-linking.
References
- 1. The First MS-Cleavable, Photo-Thiol-Reactive Cross-Linker for Protein Structural Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Chemical- and photo-activation of protein-protein thiol-ene coupling for protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. maxperutzlabs.ac.at [maxperutzlabs.ac.at]
- 8. pubs.acs.org [pubs.acs.org]
- 9. rsc.org [rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Thiol-ene Photocrosslinking of Cytocompatible Resilin-like Polypeptide-PEG Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thiol–Ene Photopolymerizations Provide a Facile Method To Encapsulate Proteins and Maintain Their Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yield in 1,3-Diallylurea synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the synthesis of 1,3-diallylurea, with a focus on addressing issues of low yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most prevalent methods for synthesizing this compound are:
-
Reaction of Allyl Isocyanate with Allylamine: This is a direct and often high-yielding method where allyl isocyanate reacts with allylamine in a suitable solvent.
-
Reaction of Urea with Allylamine: This method involves heating urea with an excess of allylamine, typically at elevated temperatures and pressures, to form this compound and ammonia as a byproduct.[1]
Q2: What are the primary causes of low yield in this compound synthesis?
A2: Low yields can often be attributed to one or more of the following factors:
-
Moisture Contamination: Isocyanates are highly reactive with water. Moisture in the reactants or solvent can lead to the formation of side products and consume the isocyanate starting material.
-
Incorrect Stoichiometry: An improper molar ratio of reactants can result in the incomplete conversion of the limiting reagent.
-
Suboptimal Reaction Temperature: The reaction temperature can influence the rate of the main reaction versus side reactions.
-
Side Product Formation: The most common side product is a biuret, formed by the reaction of the this compound product with another molecule of allyl isocyanate.
-
Product Loss During Work-up and Purification: this compound may be lost during extraction, filtration, or chromatography if the procedures are not optimized.
Q3: How can I minimize the formation of the biuret side product?
A3: To minimize biuret formation, which is the result of the product reacting with the isocyanate starting material, you can:
-
Slowly add the allyl isocyanate to the allylamine solution. This ensures that the isocyanate preferentially reacts with the more nucleophilic primary amine (allylamine) rather than the less nucleophilic urea product.
-
Use a slight excess of allylamine to ensure all the isocyanate is consumed.
-
Maintain a moderate reaction temperature, as higher temperatures can sometimes favor the formation of side products.
Q4: My reaction mixture is very viscous and difficult to stir. Is this normal?
A4: The formation of a thick precipitate or a viscous reaction mixture can occur as the this compound product is formed, as it may have limited solubility in some organic solvents. Ensure you are using a sufficient volume of an appropriate solvent and that your stirring apparatus is robust enough to handle a heterogeneous mixture.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Moisture Contamination: Water reacting with allyl isocyanate. | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and ensure reactants are dry. |
| Incorrect Reagents: Degradation or incorrect identification of starting materials. | Verify the purity and identity of starting materials (allyl isocyanate, allylamine, urea) using appropriate analytical techniques (e.g., NMR, IR). | |
| Suboptimal Temperature: Reaction temperature is too low. | Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC-MS. | |
| Presence of a Major Side Product with a Higher Molecular Weight | Biuret Formation: this compound product reacting with another molecule of allyl isocyanate. | Add the allyl isocyanate dropwise to the allylamine solution. Use a slight excess of allylamine. Avoid excessively high reaction temperatures. |
| Significant Loss of Product During Purification | Co-elution during Chromatography: Product and impurities are not separating well on the column. | Optimize the solvent system for column chromatography. A gradient elution may be necessary. |
| Product is Soluble in the Wash Solvent: The product is being washed away during filtration. | If filtering to isolate the product, use a solvent in which this compound is known to be poorly soluble, such as cold diethyl ether or hexanes. | |
| Reaction Stalls Before Completion | Poor Mixing: Inadequate stirring of a heterogeneous mixture. | Increase the stirring rate or use a mechanical stirrer. Ensure the solvent volume is sufficient to allow for effective mixing. |
| Incorrect Stoichiometry: Limiting reagent has been fully consumed. | Re-evaluate the molar ratios of your reactants. Ensure accurate measurements. |
Data Presentation
The following table presents hypothetical yield data for the synthesis of a similar compound, 1,3-dicyclohexylurea, from cyclohexylamine and carbon dioxide, illustrating the effect of different solvents on the reaction yield.[2] This data is for illustrative purposes to show how reaction parameters can be tabulated.
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | N-Methylpyrrolidone | 130 | 12 | 42 |
| 2 | Acetonitrile | 130 | 12 | 68 |
| 3 | Tetrahydrofuran | 130 | 12 | 74 |
Experimental Protocols
Protocol 1: Synthesis of this compound from Allyl Isocyanate and Allylamine
This protocol is based on general procedures for the synthesis of disubstituted ureas from isocyanates and amines.[3]
Materials:
-
Allylamine
-
Allyl isocyanate
-
Anhydrous diethyl ether (or another suitable anhydrous solvent like THF or dichloromethane)
-
Triethylamine (optional, as a base)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Reaction Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere.
-
Reactant Addition: In the flask, dissolve allylamine (1.0 eq.) in anhydrous diethyl ether. If using a base, add triethylamine (1.0 eq.).
-
Dissolve allyl isocyanate (1.0 eq.) in anhydrous diethyl ether and add it to the dropping funnel.
-
Reaction: Cool the flask containing the allylamine solution to 0 °C in an ice bath. Add the allyl isocyanate solution dropwise from the dropping funnel to the stirred allylamine solution over a period of 30-60 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-24 hours.
-
Work-up and Purification:
-
A white precipitate of this compound may form. If so, collect the solid by vacuum filtration. Wash the precipitate with a small amount of cold diethyl ether to remove any unreacted starting materials.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
-
Characterization: Dry the purified product under vacuum and characterize by NMR, IR, and mass spectrometry.
Protocol 2: Synthesis of this compound from Urea and Allylamine
This protocol is a general method adapted for this compound based on a patented procedure for symmetrical 1,3-disubstituted ureas.[1]
Materials:
-
Urea
-
Allylamine
-
High-pressure reactor equipped with a column
-
Heating and stirring capabilities
Procedure:
-
Reactor Charging: Charge the high-pressure reactor with urea (1.0 eq.) and allylamine (2.2 to 6.0 eq.).
-
Reaction Conditions: Seal the reactor and heat the mixture to a temperature between 150 and 250 °C under a pressure of 10 to 60 bar.
-
Reaction Progression: Maintain the reaction at the set temperature and pressure with vigorous stirring. Ammonia is generated as a byproduct.
-
Byproduct Removal: The ammonia, along with any unreacted allylamine, is taken off at the top of the column attached to the reactor.
-
Work-up and Purification:
-
After the reaction is complete (as determined by monitoring the cessation of ammonia evolution or by other analytical means), cool the reactor to room temperature and carefully release the pressure.
-
Transfer the reaction mixture from the reactor. The crude product may solidify upon cooling.
-
Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.
-
-
Characterization: Dry the purified product and characterize by appropriate analytical methods.
Visualizations
Synthesis Pathways for this compound
Caption: Primary synthetic routes to this compound.
Potential Side Reactions in this compound Synthesis
Caption: Common side reactions leading to low yield.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing low yield issues.
References
- 1. SU1060105A3 - Process for preparing symmetrical 1,3-disuwstituted ures - Google Patents [patents.google.com]
- 2. CN116178215B - Preparation method of 1, 3-dialkyl urea compound - Google Patents [patents.google.com]
- 3. Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 1,3-Diallylurea in Aqueous Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-diallylurea in aqueous solutions. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the expected side reactions of this compound in an aqueous solution?
A1: In aqueous solutions, this compound is susceptible to two primary types of side reactions: hydrolysis of the urea functional group and reactions involving the allyl side chains.
-
Urea Hydrolysis: The central urea bond can undergo hydrolysis to produce allylamine and carbon dioxide. This reaction is generally slow for urea compounds in the absence of enzymes (like urease) or harsh conditions (strong acids or bases).[1] The stability of the urea group is significantly influenced by the pH and temperature of the solution.
-
Allyl Group Reactions: The allyl groups possess double bonds that can potentially undergo reactions such as hydration (addition of water across the double bond) to form alcohol derivatives, although this typically requires specific catalysts or conditions. Other reactions like oxidation or polymerization are also possible under certain conditions, especially in the presence of light, oxygen, or radical initiators.
Q2: How do pH and temperature affect the stability of this compound in water?
A2: Based on studies of urea and its derivatives, the stability of this compound in aqueous solutions is highly dependent on pH and temperature.[2]
-
pH: The urea functional group is generally most stable in a neutral to slightly acidic pH range, approximately pH 4 to 8.[2] In strongly acidic or alkaline solutions, the rate of hydrolysis is expected to increase.
-
Temperature: An increase in temperature will accelerate the rate of all potential side reactions, including hydrolysis.[2] For optimal stability, it is recommended to prepare and store aqueous solutions of this compound at low temperatures (e.g., 2-8 °C) and within a neutral pH range.
Q3: What are the likely degradation products of this compound in an aqueous solution?
A3: The primary degradation products from the hydrolysis of the urea linkage are expected to be allylamine and carbon dioxide (which will exist as bicarbonate or carbonate in neutral to alkaline solutions). If the allyl groups undergo hydration, the corresponding propan-1-ol substituted ureas or allylamine derivatives could be formed.
Troubleshooting Guides
Issue 1: My aqueous solution of this compound shows a change in pH over time.
-
Question: I prepared a neutral aqueous solution of this compound, but after storage, the pH has become more alkaline. What is happening?
-
Answer: The increase in pH is likely due to the hydrolysis of the urea group, which produces allylamine. Allylamine is a basic compound that will raise the pH of the solution. This indicates that your this compound is degrading. To minimize this, prepare fresh solutions and store them at a low temperature and protected from light. Consider using a buffered solution if a stable pH is critical for your experiment.
Issue 2: I am observing unexpected peaks in my analytical analysis (e.g., HPLC, LC-MS) of a this compound solution.
-
Question: My chromatogram shows additional peaks that were not present when the solution was freshly prepared. What could these be?
-
Answer: These unexpected peaks are likely degradation products. The primary suspects would be allylamine and potentially hydrated forms of this compound or its degradation products. To identify these peaks, you can use mass spectrometry (MS) to determine their molecular weights. Comparing the retention times with analytical standards of potential degradation products (like allylamine) can also aid in identification.
Issue 3: The concentration of my this compound stock solution appears to decrease over time.
-
Question: I've noticed a drop in the concentration of my this compound standard when I re-analyze it after a few days. Why is this happening and how can I prevent it?
-
Answer: A decrease in concentration is a direct indication of the degradation of this compound. As discussed, hydrolysis is a likely cause. To ensure the accuracy of your experiments, it is crucial to use freshly prepared solutions of this compound whenever possible. If storage is necessary, keep the solution at a low temperature (2-8 °C), in a tightly sealed container, protected from light, and consider using a buffer to maintain a stable pH within the 4-8 range.[2]
Data Presentation
Table 1: Predicted Stability of this compound in Aqueous Solutions Under Various Conditions (Qualitative)
| Condition | pH Range | Temperature | Expected Stability | Primary Side Reaction |
| Optimal | 4.0 - 8.0 | 2-8 °C | High | Minimal Hydrolysis |
| Sub-optimal | 4.0 - 8.0 | Room Temperature | Moderate | Slow Hydrolysis |
| Acidic | < 4.0 | Room Temperature | Low | Acid-catalyzed Hydrolysis |
| Alkaline | > 8.0 | Room Temperature | Low | Base-catalyzed Hydrolysis |
| Elevated Temp. | Any | > 40 °C | Very Low | Accelerated Hydrolysis |
Experimental Protocols
Protocol: Monitoring the Stability of this compound in Aqueous Solution by HPLC-UV
This protocol outlines a general method for monitoring the degradation of this compound over time.
-
Preparation of Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in the desired aqueous buffer (e.g., phosphate buffer, pH 7.4).
-
Prepare a series of calibration standards of this compound by diluting the stock solution.
-
Prepare a solution of a suitable internal standard (e.g., a structurally similar and stable compound that does not co-elute).
-
-
Stability Study Setup:
-
Dispense aliquots of the this compound stock solution into several vials.
-
Store the vials under the desired conditions (e.g., different temperatures: 4 °C, 25 °C, 40 °C).
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), retrieve a vial from each storage condition.
-
-
Sample Analysis:
-
To an aliquot of the sample, add a known concentration of the internal standard.
-
Analyze the sample by High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV scan of this compound (typically around 210 nm).
-
Injection Volume: 10 µL.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (this compound / internal standard) against the concentration of the calibration standards.
-
Determine the concentration of this compound in the stability samples at each time point using the calibration curve.
-
Plot the concentration of this compound as a function of time for each storage condition to determine the degradation rate.
-
Visualizations
Caption: Predicted hydrolysis pathway of this compound in aqueous solution.
References
Technical Support Center: Purification of 1,3-Diallylurea and its Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 1,3-diallylurea and its derivatives.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during the purification of this compound and its derivatives.
Issue 1: Low Recovery or Yield After Recrystallization
Possible Causes:
-
Suboptimal Solvent Choice: The compound may be too soluble in the chosen solvent, even at low temperatures, or not soluble enough at high temperatures.
-
Excessive Solvent Volume: Using too much solvent will keep the compound dissolved even after cooling.
-
Premature Crystallization: The compound crystallizes too quickly, trapping impurities.
-
Loss During Filtration: Fine crystals passing through the filter paper or product adhering to glassware.
Troubleshooting Steps:
-
Solvent System Optimization:
-
If the compound is too soluble, select a solvent in which it has lower solubility.
-
If solubility is low even when hot, try a different solvent or a solvent/antisolvent system. A good starting point is to dissolve the compound in a minimal amount of a "good" solvent (in which it is soluble) and then add a "bad" solvent (in which it is less soluble) dropwise until turbidity persists.[1] Heating this mixture to get a clear solution and then cooling should yield crystals.[1]
-
Commonly used solvent pairs for polar compounds include ethanol/water, methanol/diethyl ether, or acetone/hexane.[2]
-
-
Minimize Solvent Usage: Always use the minimum amount of hot solvent required to fully dissolve the compound.[3][4]
-
Controlled Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the crashing out of the product along with impurities.[1][4]
-
Improve Filtration Technique:
Issue 2: Product "Oils Out" During Recrystallization
Possible Causes:
-
High Concentration of Impurities: Impurities can lower the melting point of the mixture, causing it to separate as an oil.
-
Recrystallization Temperature Above Product's Melting Point: If the boiling point of the solvent is higher than the melting point of the compound, it will melt instead of dissolving.
-
Rapid Cooling: Cooling the solution too quickly can sometimes cause the product to separate as an oil.
Troubleshooting Steps:
-
Re-dissolve and Slow Cool: Reheat the solution until the oil dissolves completely. You may need to add a small amount of additional solvent. Then, allow it to cool very slowly with gentle agitation.
-
Solvent Selection: Choose a solvent with a lower boiling point.
-
Seed Crystals: Add a few seed crystals of the pure compound to the cooled solution to encourage crystallization.
-
Purification Prior to Recrystallization: If the crude product is very impure, consider a preliminary purification step like column chromatography.
Issue 3: Polymerization or Discoloration During Purification
Possible Causes:
-
Presence of Allyl Groups: The allyl groups in this compound are susceptible to polymerization, which can be initiated by heat, light, or radical initiators.[5]
-
Degradation: The urea functionality might be susceptible to degradation under harsh pH or high-temperature conditions.
Troubleshooting Steps:
-
Add Inhibitors: Introduce a small amount of a radical inhibitor, such as butylated hydroxytoluene (BHT), before concentration steps to prevent polymerization.[6]
-
Protect from Light: Conduct purification steps, especially those involving heating, in the dark or by wrapping the flask with aluminum foil.[6]
-
Use Moderate Temperatures: Avoid excessive heat during recrystallization and solvent evaporation. Use a rotary evaporator at a moderate temperature and pressure.
-
Inert Atmosphere: For highly sensitive derivatives, consider performing purification steps under an inert atmosphere (e.g., nitrogen or argon).
-
Purification of Discolored Product: If the product has discolored, it may indicate polymerization or degradation.[6] Passing a solution of the compound through a plug of basic alumina or silica gel can help remove colored impurities and oligomers.[6]
Issue 4: Difficulty in Separating Product from Starting Materials or By-products by Column Chromatography
Possible Causes:
-
Similar Polarity: The product and impurities may have very similar polarities, leading to poor separation.
-
Inappropriate Solvent System: The chosen eluent may be too polar or not polar enough.
-
Column Overloading: Applying too much sample to the column.
Troubleshooting Steps:
-
Optimize the Solvent System:
-
Use Thin Layer Chromatography (TLC) to screen for an optimal solvent system that provides good separation between the desired product and impurities.[7] Aim for an Rf value of 0.2-0.4 for the target compound.
-
A gradient elution, starting with a less polar solvent and gradually increasing the polarity, can improve separation.
-
-
Adjust Stationary Phase: If separation on silica gel is poor, consider using a different stationary phase, such as alumina.
-
Sample Loading: Ensure the sample is dissolved in a minimal amount of solvent and loaded as a concentrated band at the top of the column.[7]
-
Column Dimensions: Use a longer, thinner column for difficult separations.
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for recrystallizing this compound?
-
Single Solvents: Ethanol, isopropanol, or water.
-
Solvent/Antisolvent Systems: Ethanol/water, acetone/hexane, or ethyl acetate/heptane.[2] The ideal solvent should dissolve the compound when hot but not when cold.[3][4]
Q2: How can I prevent my this compound from polymerizing during storage?
A2: To prevent polymerization during storage, it is advisable to:
-
Store the purified product in a dark, cool place.[6]
-
Consider adding a small amount of a radical inhibitor like BHT.[6]
-
Store under an inert atmosphere if the compound is particularly sensitive.
Q3: What analytical techniques are suitable for assessing the purity of this compound?
A3: The purity of this compound can be effectively assessed using the following techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for determining the purity of organic compounds. Quantitative ¹H NMR (qNMR) can provide a highly accurate purity assessment.[8][9] The presence of broad peaks in the NMR spectrum may indicate the presence of oligomers.[6]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for purity determination.[8] A pure compound should ideally show a single sharp peak.
-
Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of purity. Impurities will typically broaden and depress the melting point range.
Q4: My NMR spectrum shows unexpected peaks after purification. What could they be?
A4: Unexpected peaks in the NMR spectrum could be due to several factors:
-
Residual Solvents: Peaks corresponding to common purification solvents like ethanol, acetone, or ethyl acetate.
-
Water: A broad peak due to the presence of water.
-
Impurities from Synthesis: Unreacted starting materials or by-products that were not completely removed.
-
Degradation Products: If the compound is unstable, new peaks from degradation products may appear.
-
Oligomers: Broadened signals could indicate the formation of small polymers.[6]
Q5: Is it better to use recrystallization or column chromatography for purifying this compound?
A5: The choice between recrystallization and column chromatography depends on the nature and amount of impurities:
-
Recrystallization is often effective for removing small amounts of impurities from a solid product, especially if the impurities have different solubility profiles from the product.[3] It is generally a simpler and more scalable technique.
-
Column Chromatography is more suitable for separating mixtures of compounds with different polarities, especially when dealing with liquid products or when recrystallization is ineffective.[7] It is also useful for removing oligomers that may have similar polarities to the monomer.[6] For precious materials where yield is critical, column chromatography might be preferred to minimize losses that can occur during recrystallization.[1]
Data Presentation
Table 1: Properties of Common Organic Solvents for Purification
| Solvent | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) | Polarity (Dielectric Constant) |
| Water | 100 | 0 | 1.000 | 80.1 |
| Ethanol | 78.5 | -114.1 | 0.789 | 24.6 |
| Methanol | 64.7 | -97.6 | 0.792 | 32.7 |
| Acetone | 56.05 | -94.9 | 0.7845 | 20.7 |
| Ethyl Acetate | 77 | -83.6 | 0.894 | 6.0 |
| Dichloromethane | 39.6 | -96.7 | 1.326 | 9.1 |
| Hexane | 69 | -95 | 0.655 | 1.9 |
| Diethyl Ether | 34.6 | -116.3 | 0.713 | 4.3 |
Source: Adapted from publicly available data.[10][11][12][13]
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude this compound in various solvents at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture with stirring until the solid is completely dissolved.[3]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[4]
-
Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.[3]
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: General Column Chromatography Procedure
-
Solvent System Selection: Use TLC to determine an appropriate solvent system (eluent) that separates the this compound from its impurities.
-
Column Packing: Pack a chromatography column with silica gel or alumina as a slurry in the chosen eluent.[7]
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent and carefully load it onto the top of the column.[7]
-
Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds of increasing polarity.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Troubleshooting guide for common recrystallization issues.
References
- 1. reddit.com [reddit.com]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. file.sdiarticle3.com [file.sdiarticle3.com]
- 11. www1.chem.umn.edu [www1.chem.umn.edu]
- 12. organicchemistrydata.org [organicchemistrydata.org]
- 13. organicchemistrydata.org [organicchemistrydata.org]
How to prevent polymerization of 1,3-Diallylurea during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the polymerization of 1,3-Diallylurea during storage.
Troubleshooting Guide: Unwanted Polymerization
Researchers may encounter issues with the polymerization of this compound, a reactive monomer susceptible to free-radical polymerization. This guide provides a systematic approach to identifying and resolving these issues.
dot
Caption: Troubleshooting workflow for unwanted polymerization.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound polymerization during storage?
A1: The polymerization of this compound is primarily initiated by free radicals. The formation of these radicals can be triggered by:
-
Elevated Temperatures: Heat provides the energy to initiate the polymerization process.
-
Exposure to Light: UV radiation can generate free radicals, leading to polymerization.[1]
-
Presence of Contaminants: Impurities such as peroxides, which may form upon exposure to air, can act as initiators.[1]
-
Depletion of Inhibitors: Commercially available monomers often contain inhibitors. Over time or due to improper handling, these inhibitors can be consumed, leaving the monomer susceptible to polymerization.
Q2: What are the visible signs of this compound polymerization?
A2: Unwanted polymerization can be identified by several visual cues, including:
-
A noticeable increase in the viscosity of the liquid monomer.[1]
-
The formation of a gel, solid particles, or a solid mass.[1]
-
The appearance of cloudiness or turbidity in a previously clear liquid.[1]
-
Discoloration, often observed as a yellowing or browning of the material.[1]
Q3: How can I prevent the polymerization of this compound during storage?
A3: To ensure the stability of this compound during storage, the following measures are recommended:
-
Temperature Control: Store the monomer in a cool environment. A refrigerated temperature range of 2-8°C is advisable for diallyl compounds.[2] For long-term storage, temperatures of -20°C can also be considered.[3]
-
Light Protection: Keep the container in a dark place or use an amber-colored vial to protect it from light.
-
Inert Atmosphere: Store the monomer under an inert atmosphere, such as nitrogen or argon, to prevent the formation of peroxides.
-
Use of Inhibitors: Ensure the presence of a suitable polymerization inhibitor.
Q4: Which inhibitors are recommended for this compound, and at what concentration?
| Inhibitor | Common Name | Typical Concentration (ppm) |
| 4-Methoxyphenol | MEHQ | 10 - 300 |
| Butylated Hydroxytoluene | BHT | 100 - 300 |
| 4-tert-Butylcatechol | TBC | 100 - 200 |
Data synthesized from multiple sources.[4]
It is important to note that many phenolic inhibitors require the presence of a small amount of oxygen to be effective.
Q5: How can I monitor the stability of my this compound sample?
A5: Regular monitoring of the monomer's purity and the presence of oligomers is crucial. Several analytical techniques can be employed for this purpose:
-
Gas Chromatography (GC): To quantify the purity of the monomer and detect the formation of low molecular weight oligomers.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To monitor the disappearance of the allyl C=C bond signal, which indicates polymerization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To observe changes in the proton signals of the allyl groups, providing a quantitative measure of monomer consumption.
Experimental Protocols
Protocol 1: Monitoring this compound Stability by Gas Chromatography (GC)
Objective: To quantify the purity of this compound and detect the formation of oligomers over time.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a known concentration (e.g., 1 mg/mL).
-
For stored samples, prepare a solution at the same concentration.
-
-
GC System and Conditions:
-
Instrument: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent).
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/minute to 250°C.
-
Final hold: 5 minutes at 250°C.
-
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
-
Analysis:
-
Inject a known volume (e.g., 1 µL) of the prepared sample solution.
-
Record the chromatogram. The peak corresponding to this compound should have a consistent retention time.
-
The appearance of new, broader peaks at later retention times indicates the formation of oligomers or polymers.
-
Quantify the purity by calculating the peak area percentage of the this compound peak relative to the total peak area.
-
Protocol 2: Detection of Polymerization using Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To qualitatively detect the onset of polymerization by monitoring the disappearance of the allyl group's characteristic C=C bond vibration.
Methodology:
-
Sample Preparation:
-
A small drop of the liquid this compound can be placed between two KBr or NaCl plates to form a thin film.
-
Alternatively, a solution in a suitable solvent (e.g., chloroform) can be prepared and a drop evaporated on a salt plate.
-
-
FTIR Analysis:
-
Acquire a background spectrum of the clean salt plates.
-
Acquire the spectrum of the this compound sample.
-
Key vibrational bands to monitor for the allyl group include:
-
C=C stretching vibration around 1645 cm⁻¹.
-
=C-H out-of-plane bending vibrations around 920-990 cm⁻¹.
-
-
-
Interpretation:
-
A decrease in the intensity of the characteristic allyl group peaks over time, relative to other stable peaks in the molecule (e.g., C=O stretch of the urea), indicates that the double bonds are being consumed through polymerization.
-
Protocol 3: Quantitative Analysis of Monomer Content by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To quantitatively determine the remaining monomer content in a sample of this compound.
Methodology:
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample.
-
Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a known amount of an internal standard with a distinct NMR signal that does not overlap with the analyte signals (e.g., 1,3,5-trimethoxybenzene).
-
-
¹H NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate integration.
-
-
Data Analysis:
-
Integrate the area of a characteristic proton signal of this compound (e.g., the vinyl protons, which typically appear between 5.0 and 6.0 ppm).
-
Integrate the area of a known proton signal from the internal standard.
-
Calculate the concentration of the remaining this compound monomer based on the relative integrals of the analyte and the internal standard, taking into account the number of protons contributing to each signal and their respective molecular weights. A decrease in the monomer concentration over time indicates polymerization.
-
References
Technical Support Center: Optimizing 1,3-Diallylurea Photo-Thiol Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing UV irradiation time in 1,3-Diallylurea photo-thiol reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the this compound photo-thiol reaction?
The photo-thiol reaction with this compound is a radical-mediated thiol-ene "click" chemistry reaction.[1] Upon exposure to UV light, a photoinitiator generates free radicals. These radicals abstract a hydrogen atom from a thiol group (e.g., from a cysteine residue in a peptide), creating a highly reactive thiyl radical. This thiyl radical then adds across one of the allyl groups of the this compound molecule. The resulting carbon-centered radical then abstracts a hydrogen from another thiol, propagating the chain reaction and forming a stable thioether bond.[2] This process typically follows an anti-Markovnikov addition pattern.[3]
Q2: What is the optimal stoichiometric ratio of thiol to this compound?
For complete reaction and optimal network formation, a 1:1 stoichiometric ratio of thiol functional groups to ene (allyl) functional groups is theoretically ideal. However, in practice, using a slight excess of the thiol component can sometimes increase the reaction rate, particularly if the chain-transfer step is rate-limiting.[4]
Q3: How does the choice and concentration of the photoinitiator affect the reaction?
The photoinitiator is crucial for generating the initial thiyl radicals needed to start the reaction.[4]
-
Type of Initiator: Cleavage-type photoinitiators are generally more efficient for initiating thiol-ene reactions than hydrogen-abstraction type initiators.[4] For reactions involving biomolecules, it is important to choose a photoinitiator that is biocompatible and has good solubility in the reaction medium.
-
Concentration: Insufficient initiator will lead to a low concentration of radicals, resulting in a slow or incomplete reaction. Conversely, an excessively high concentration can lead to side reactions where the initiator radicals react directly with the ene, creating byproducts.[4] The optimal concentration typically ranges from 0.1 to 2.0 wt% of the monomer mixture.
Q4: My reaction is showing low or no conversion. What are the common causes?
Low conversion can be due to several factors:
-
Oxygen Inhibition: Oxygen is a radical scavenger and can inhibit the polymerization.[4] It is crucial to degas the reaction mixture thoroughly before and during UV irradiation.
-
Inhibitors in Reagents: Ensure that the this compound, thiol-containing compound, and solvent are free of inhibitors that may be present from manufacturing or improper storage.
-
Insufficient UV Exposure: The UV irradiation time or intensity may be too low to generate enough radicals for the reaction to proceed to completion.
-
Incorrect Wavelength: The UV lamp's emission spectrum should overlap with the absorption spectrum of the photoinitiator.
-
Sub-optimal Reagent Concentration or Stoichiometry: Very low concentrations of reactants can slow down the reaction, and an incorrect stoichiometric ratio can lead to incomplete conversion of the limiting reagent.[4]
Q5: What are the common side reactions, and how can they be minimized?
The two most common side reactions are:
-
Disulfide Bond Formation: Thiyl radicals can combine to form disulfide bonds, which is a termination step that consumes radicals. This is more likely to occur if the concentration of the allyl groups is low or if the ene is not very reactive. Maintaining an appropriate concentration of this compound can help minimize this.[4]
-
Homopolymerization of Allyl Groups: While less common with allyl groups compared to more electron-poor alkenes like acrylates, some degree of homopolymerization can occur, especially at high photoinitiator concentrations.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Yield | Inefficient initiation (low UV intensity, incorrect wavelength, degraded photoinitiator). | Verify the UV lamp's specifications and ensure its emission spectrum matches the photoinitiator's absorption. Use a fresh stock of photoinitiator. Increase UV irradiation time or intensity incrementally. |
| Oxygen inhibition. | Degas the reaction mixture thoroughly by bubbling with an inert gas (e.g., nitrogen or argon) for 15-30 minutes prior to and during irradiation.[4] | |
| Incorrect stoichiometry. | Carefully verify the molar ratios of thiol and this compound. A 1:1 ratio of functional groups is a good starting point. | |
| Reaction Starts but Does Not Go to Completion | Depletion of photoinitiator. | Increase the initial photoinitiator concentration slightly. Consider a photoinitiator with a higher quantum yield. |
| Insufficient UV irradiation time. | Increase the duration of UV exposure. Monitor the reaction progress over time using techniques like FT-IR or NMR to determine the optimal irradiation period. | |
| Presence of inhibitors in reagents. | Purify the reagents if necessary. Use high-purity solvents. | |
| Formation of Insoluble Precipitate (Suspected Side Products) | Disulfide bond formation. | Ensure a stoichiometric or slight excess of this compound is present. Work at lower temperatures if possible. |
| Homopolymerization of this compound. | Reduce the photoinitiator concentration. Lower the UV intensity. | |
| Inconsistent Results Between Experiments | Variations in experimental setup. | Maintain a fixed distance between the UV lamp and the reaction vessel. Ensure consistent degassing procedures. Use a calibrated UV source if possible. |
| Temperature fluctuations. | Control the reaction temperature, as higher temperatures can sometimes favor side reactions. Reactions can be performed at temperatures as low as 4°C.[3] |
Data Presentation
The following tables provide representative data on how different experimental parameters can influence the photo-thiol reaction between this compound and a thiol-containing peptide.
Table 1: Effect of UV Irradiation Time on Product Conversion
| Irradiation Time (minutes) | Thiol Conversion (%) | This compound Conversion (%) |
| 1 | 35 | 32 |
| 5 | 78 | 75 |
| 10 | 92 | 90 |
| 15 | >95 | >95 |
| 30 | >99 | >99 |
| Conditions: 1:1 thiol:ene stoichiometry, 1 wt% photoinitiator, UV-A light source (365 nm). |
Table 2: Influence of Photoinitiator Concentration on Reaction Outcome
| Photoinitiator (wt%) | Time to >95% Conversion (minutes) | Observation of Side Products |
| 0.1 | 25 | Minimal |
| 0.5 | 15 | Minor |
| 1.0 | 10 | Trace amounts |
| 2.0 | 8 | Noticeable increase in side products |
| Conditions: 1:1 thiol:ene stoichiometry, constant UV-A irradiation. |
Experimental Protocols
Protocol 1: General Procedure for Photo-Thiol Reaction of this compound with a Cysteine-Containing Peptide
Materials:
-
This compound
-
Cysteine-containing peptide
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Inert gas (Nitrogen or Argon)
-
UV lamp (365 nm)
-
Quartz reaction vessel or UV-transparent plate
Procedure:
-
Reagent Preparation:
-
Dissolve the cysteine-containing peptide in the reaction buffer to the desired concentration.
-
Prepare a stock solution of this compound in a compatible solvent (e.g., DMSO or directly in the buffer if soluble).
-
Prepare a stock solution of the photoinitiator in a suitable solvent.
-
-
Reaction Setup:
-
In a quartz reaction vessel, combine the peptide solution and the this compound solution to achieve the desired stoichiometric ratio (typically 1:1 of thiol to allyl groups).
-
Add the photoinitiator stock solution to the reaction mixture to the desired final concentration (e.g., 0.5-1.0 wt%).
-
Mix the solution thoroughly by gentle vortexing or pipetting.
-
-
Degassing:
-
Bubble a gentle stream of inert gas (nitrogen or argon) through the reaction mixture for 15-30 minutes to remove dissolved oxygen.[4]
-
-
UV Irradiation:
-
Place the sealed reaction vessel under the UV lamp at a fixed distance.
-
Irradiate the mixture for a predetermined time. This will likely require optimization (e.g., start with 10-15 minutes).
-
-
Reaction Monitoring and Analysis:
-
Monitor the progress of the reaction by taking aliquots at different time points and analyzing them using techniques such as LC-MS to identify the desired product and any side products.
-
Alternatively, for kinetic studies, the reaction can be monitored in real-time using FT-IR spectroscopy by observing the decrease in the S-H stretching peak (~2570 cm⁻¹) and the C=C stretching peak of the allyl group.[5][6]
-
Protocol 2: Monitoring Reaction Kinetics using FT-IR Spectroscopy
Equipment:
-
FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
UV light source positioned to irradiate the sample on the ATR crystal
Procedure:
-
Prepare the reaction mixture as described in Protocol 1.
-
Place a small drop of the uncured mixture onto the ATR crystal.
-
Record an initial spectrum to determine the initial peak areas of the thiol (S-H, ~2570 cm⁻¹) and allyl (C=C) functional groups.[5][6]
-
Initiate the reaction by turning on the UV source.
-
Record spectra at regular intervals during the irradiation process.
-
Calculate the conversion of the thiol and allyl groups at each time point by comparing the peak areas to the initial spectrum.
Mandatory Visualizations
Caption: Radical-mediated photo-thiol reaction pathway with this compound.
Caption: Troubleshooting workflow for low conversion in photo-thiol reactions.
References
- 1. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. The First MS-Cleavable, Photo-Thiol-Reactive Cross-Linker for Protein Structural Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Quenching Strategies for 1,3-Diallylurea Cross-Linking Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on effectively quenching 1,3-diallylurea (DAU) cross-linking experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of quenching in a this compound cross-linking experiment?
Quenching is a critical step to stop the cross-linking reaction at a specific time point. This is essential for:
-
Controlling the extent of cross-linking: Preventing further and potentially non-specific cross-linking that can occur over time.
-
Ensuring reproducibility: By stopping the reaction at a defined endpoint, you can ensure consistency across different experimental batches.
-
Preserving the captured interactions: Halting the reaction preserves the protein complexes as they existed at the desired time point, preventing artifacts from prolonged reaction times.
-
Preparing samples for downstream analysis: Quenching ensures that the sample is stable and that no further reactions occur during sample preparation for techniques like SDS-PAGE, mass spectrometry, or Western blotting.
Q2: What is the reaction mechanism of this compound cross-linking?
This compound is a photo-thiol-reactive cross-linker. Its cross-linking mechanism is a radical-mediated thiol-ene reaction.[1][2] The process is as follows:
-
Initiation: Upon UV irradiation in the presence of a radical initiator, a thiyl radical is generated from a cysteine residue on a protein.
-
Propagation: This thiyl radical adds to one of the allyl groups of the this compound molecule in an anti-Markovnikov fashion. This creates a carbon-centered radical.
-
Chain Transfer: The carbon-centered radical then abstracts a hydrogen from a nearby cysteine residue on another protein (or the same protein), forming a stable thioether bond and a new thiyl radical, which can then propagate the reaction.
Q3: What are the general strategies for quenching this compound cross-linking?
Based on the thiol-ene reaction mechanism, there are two primary strategies for quenching:
-
Radical Scavenging: Introducing a molecule that can effectively trap and neutralize the free radicals, thus terminating the chain reaction.
-
Competitive Inhibition: Adding an excess of a small molecule that can react with the remaining unreacted allyl groups on the this compound, preventing them from reacting with other protein cysteine residues.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete Quenching (continued cross-linking after adding quencher) | 1. Insufficient concentration of quenching agent.2. Quenching agent has degraded.3. Insufficient incubation time with the quencher. | 1. Increase the molar excess of the quenching agent. Start with a 10-50 fold molar excess over the cross-linker.2. Prepare fresh solutions of the quenching agent immediately before use, especially for thiol-based reagents which can oxidize.3. Increase the quenching incubation time. A 15-30 minute incubation at room temperature is a good starting point. |
| Non-specific Modifications or Aggregation | 1. Over-cross-linking due to inefficient quenching.2. Side reactions caused by excess radicals. | 1. Optimize the cross-linker concentration and reaction time. Ensure rapid and efficient quenching.2. Use a radical scavenger in combination with a competitive inhibitor to minimize side reactions. |
| Low Cross-Linking Efficiency | 1. Premature quenching of the reaction.2. Inefficient radical initiation. | 1. Ensure that the quenching agent is added only at the desired time point.2. Optimize the concentration of the radical initiator and the UV exposure time. |
| Interference with Downstream Analysis (e.g., Mass Spectrometry) | 1. The quenching agent itself modifies the protein in a way that interferes with analysis.2. The quenching agent is not fully removed before analysis. | 1. Choose a quenching agent that results in a known and predictable modification or one that is easily removed. For example, using a small thiol like L-cysteine will result in a defined adduct.2. Perform a buffer exchange or dialysis step after quenching to remove the excess quenching agent. |
Potential Quenching Agents for this compound Cross-Linking
The following table summarizes potential quenching agents. The optimal choice will depend on the specific experimental conditions and downstream applications.
| Quenching Agent | Mechanism of Action | Recommended Starting Concentration | Notes |
| L-Cysteine | Competitive Inhibition & Radical Scavenging | 10-100 mM | A naturally occurring amino acid that is effective at quenching reactions involving thiols.[3] |
| β-mercaptoethanol (BME) | Competitive Inhibition & Radical Scavenging | 10-100 mM | A potent reducing agent and an effective quencher for thiol-reactive groups. Use with caution if disulfide bonds in the protein are to be preserved. |
| Glutathione (GSH) | Radical Scavenging & Competitive Inhibition | 10-100 mM | A major cellular antioxidant that can effectively scavenge free radicals and react with allyl groups.[3] |
| 2,2,6,6-tetramethylpiperidyl-1-oxyl (TEMPO) | Radical Scavenging | 1-10 mM | A stable free radical that is a highly efficient radical scavenger.[4] |
| Hydroquinone | Radical Scavenging | 1-10 mM | A common radical inhibitor used in polymer chemistry. |
Experimental Protocols
General Protocol for Quenching this compound Cross-Linking
This protocol provides a general guideline. Optimization of concentrations and incubation times is recommended for each specific system.
-
Perform the Cross-Linking Reaction:
-
Prepare your protein sample in an appropriate buffer.
-
Add the radical initiator and this compound to the desired final concentrations.
-
Initiate the cross-linking reaction by exposing the sample to UV light (as per your optimized protocol).
-
-
Prepare the Quenching Solution:
-
Immediately before the end of the cross-linking reaction, prepare a fresh stock solution of your chosen quenching agent (e.g., 1 M L-cysteine in the same buffer as your reaction).
-
-
Quench the Reaction:
-
At the desired time point, stop the UV irradiation.
-
Immediately add the quenching agent to the reaction mixture to the desired final concentration (e.g., a final concentration of 50 mM L-cysteine).
-
Mix gently by pipetting or brief vortexing.
-
-
Incubate:
-
Incubate the reaction mixture at room temperature for 15-30 minutes to ensure complete quenching.
-
-
Downstream Processing:
-
(Optional but recommended) Remove the excess quenching agent by buffer exchange, dialysis, or spin filtration.
-
The sample is now ready for downstream analysis (e.g., SDS-PAGE, mass spectrometry).
-
Visualizations
Caption: Experimental workflow for this compound cross-linking including the quenching step.
Caption: Logical diagram illustrating the two main quenching strategies for this compound cross-linking.
References
- 1. Frontiers | Applications of Thiol-Ene Chemistry for Peptide Science [frontiersin.org]
- 2. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 3. Actions of Thiols, Persulfides, and Polysulfides as Free Radical Scavenging Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A thiol–ene mediated approach for peptide bioconjugation using ‘green’ solvents under continuous flow [ouci.dntb.gov.ua]
Validation & Comparative
A Comparative Guide to MS-Cleavable Cross-Linkers: 1,3-Diallylurea vs. Amine-Reactive Alternatives
In the landscape of structural proteomics, mass spectrometry (MS)-cleavable cross-linkers are indispensable tools for elucidating protein-protein interactions and mapping three-dimensional protein structures. The ability to cleave the cross-linker within the mass spectrometer simplifies data analysis and enhances the confidence of cross-link identification. This guide provides a detailed comparison of a unique photo-thiol-reactive cross-linker, 1,3-Diallylurea (DAU), with two widely used amine-reactive, MS-cleavable cross-linkers, Disuccinimidyl sulfoxide (DSSO) and Disuccinimidyl dibutyric urea (DSBU).
At a Glance: Key Differences
| Feature | This compound (DAU) | Disuccinimidyl sulfoxide (DSSO) | Disuccinimidyl dibutyric urea (DSBU) |
| Reactivity | Photo-induced radical addition to thiol groups (Cysteine) | Amine-reactive (Lysine, N-terminus) | Amine-reactive (Lysine, N-terminus, Serine, Threonine, Tyrosine) |
| Cleavage Mechanism | Collision-Induced Dissociation (CID) of the urea bond | Collision-Induced Dissociation (CID) of the sulfoxide bond | Collision-Induced Dissociation (CID) of the urea bond |
| Activation | UV-A light (365 nm) | Spontaneous reaction at physiological pH | Spontaneous reaction at physiological pH |
| Spacer Arm Length | ~9-10 Å | 10.1 Å | 12.5 Å |
| Key Advantage | Targets less abundant cysteine residues, providing complementary structural information. | Well-established with extensive literature and optimized protocols. | Urea-based cleavage provides distinct fragmentation patterns. |
| Considerations | Requires UV activation, which could potentially damage some proteins. | Primarily targets abundant lysine residues, potentially missing interactions in lysine-poor regions. | Can also react with hydroxyl-containing residues, increasing complexity. |
In-Depth Comparison
This compound (DAU): A Niche Tool for Cysteine-Rich Regions
This compound stands out due to its unique reactivity towards cysteine residues upon UV-A irradiation.[1] This photo-activated thiol chemistry provides an orthogonal strategy to the more common amine-reactive cross-linkers.
Mechanism of Action: DAU itself is not reactive towards amino acids. In the presence of a radical initiator and UV-A light, it undergoes an anti-Markovnikov hydrothiolation with the thiol groups of cysteine residues, forming stable thioether bonds.[1] The central urea bond is then readily cleaved by collision-induced dissociation (CID) in the mass spectrometer, generating characteristic fragment ions that aid in the identification of the cross-linked peptides.[1]
Advantages:
-
Targets Cysteine: Provides valuable structural information in protein regions where lysine residues are scarce.
-
Orthogonal Chemistry: Can be used in combination with amine-reactive cross-linkers to increase the coverage of identified interactions.
-
Controlled Reaction: The cross-linking reaction is initiated by UV light, offering temporal control over the experiment.
Limitations:
-
Requires UV Activation: UV irradiation can potentially damage sensitive proteins or protein complexes.
-
Lower Abundance of Cysteine: Cysteine is a less abundant amino acid than lysine, which may result in fewer identified cross-links in some proteins.
-
Limited Quantitative Data: As a more recently introduced cross-linker, there is less publicly available quantitative data on its performance in proteome-wide studies compared to DSSO and DSBU.
Disuccinimidyl sulfoxide (DSSO): The Workhorse of Amine-Reactive Cross-Linking
DSSO is one of the most popular MS-cleavable cross-linkers, widely used for proteome-wide interaction studies.
Mechanism of Action: DSSO contains two N-hydroxysuccinimide (NHS) esters that react with primary amines (the ε-amino group of lysine and the N-terminus of proteins) to form stable amide bonds. The sulfoxide bond in the spacer arm is susceptible to cleavage by CID, resulting in two peptide fragments with a characteristic mass difference, which simplifies data analysis.[2]
Advantages:
-
High Reactivity: Efficiently cross-links abundant lysine residues.
-
Well-Established Protocols: A wealth of optimized protocols and data analysis workflows are available.[3][4]
-
Proven Performance: Has been successfully used to identify thousands of cross-links in complex biological samples.[5]
Limitations:
-
Lysine-Centric: May fail to capture interactions in protein regions lacking accessible lysine residues.
-
Potential for "Over-Cross-linking": The high abundance of lysine can sometimes lead to a large number of cross-links, making data analysis more complex.
Disuccinimidyl dibutyric urea (DSBU): A Urea-Based Amine-Reactive Alternative
Similar to DSSO, DSBU is an amine-reactive cross-linker, but it features a urea-based cleavable linker.
Mechanism of Action: The NHS esters of DSBU react with primary amines. The central urea moiety is cleaved by CID, producing characteristic fragment ions.[6] DSBU has also been shown to react with serine, threonine, and tyrosine residues, albeit to a lesser extent than with primary amines.[6]
Advantages:
-
Distinct Fragmentation: The urea bond cleavage provides a different fragmentation pattern compared to the sulfoxide cleavage of DSSO, which can be advantageous for certain data analysis pipelines.
-
Broader Reactivity: The ability to react with hydroxyl-containing amino acids can provide additional structural information.
-
High Number of Identifications: Studies have shown that DSBU can identify a high number of cross-links in complex samples.[5]
Limitations:
-
Broader Reactivity Can Increase Complexity: The reaction with multiple amino acid types can make the resulting data more complex to analyze.
Quantitative Performance Data
Direct quantitative comparison of this compound with DSSO and DSBU from a single study is not yet available in the published literature. However, data from separate studies provide insights into the performance of DSSO and DSBU in proteome-wide experiments.
| Cross-Linker | Study System | Number of Unique Cross-Link Sites Identified | False Discovery Rate (FDR) | Reference |
| DSBU | Drosophila melanogaster embryo extracts | >7,400 | 1% | [5] |
| DSSO | Human lung adenocarcinoma cell lysates | >1,000 | Not specified | [5] |
| DSBU | Kinetochore sub-complexes | 135-228 | Not specified | [6] |
Note: The number of identified cross-links is highly dependent on the sample complexity, instrumentation, and data analysis workflow.
Experimental Protocols
General Experimental Workflow for Cross-Linking Mass Spectrometry
References
- 1. The First MS-Cleavable, Photo-Thiol-Reactive Cross-Linker for Protein Structural Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimized Cross-Linking Mass Spectrometry for in Situ Interaction Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An optimized protocol for in vitro and in cellulo structural determination of the multi-tRNA synthetase complex by cross-linking mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Biological Activities of 1,3-Diallylurea and 1,1-Diallylurea
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urea derivatives represent a significant class of compounds in medicinal chemistry, with various analogs exhibiting a wide range of biological activities, including anticancer, antiviral, and kinase inhibitory effects. Within this class, diallylurea isomers, specifically 1,3-Diallylurea and 1,1-Diallylurea, present intriguing structures for investigation. While this compound has been utilized as a tool in protein chemistry, a direct comparative analysis of the biological activities of these two isomers is not extensively documented in publicly available literature. This guide provides a framework for such a comparative study, detailing established experimental protocols and relevant signaling pathways that are crucial for evaluating their potential as bioactive agents.
Data Presentation: A Framework for Comparison
Table 1: Comparative Cytotoxicity of Diallylurea Isomers (Hypothetical Data)
| Compound | Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) | Selectivity Index (SI)* |
| This compound | A549 (Lung Cancer) | MTT | 48 | [Value] | [Value] |
| MCF-7 (Breast Cancer) | MTT | 48 | [Value] | [Value] | |
| HepG2 (Liver Cancer) | MTT | 48 | [Value] | [Value] | |
| HUVEC (Normal) | MTT | 48 | [Value] | - | |
| 1,1-Diallylurea | A549 (Lung Cancer) | MTT | 48 | [Value] | [Value] |
| MCF-7 (Breast Cancer) | MTT | 48 | [Value] | [Value] | |
| HepG2 (Liver Cancer) | MTT | 48 | [Value] | [Value] | |
| HUVEC (Normal) | MTT | 48 | [Value] | - | |
| Doxorubicin | A549 (Lung Cancer) | MTT | 48 | [Value] | [Value] |
| (Positive Control) | MCF-7 (Breast Cancer) | MTT | 48 | [Value] | [Value] |
| HepG2 (Liver Cancer) | MTT | 48 | [Value] | [Value] | |
| HUVEC (Normal) | MTT | 48 | [Value] | - |
*Selectivity Index (SI) is calculated as the IC50 in a normal cell line divided by the IC50 in a cancer cell line. A higher SI value indicates greater selectivity for cancer cells.
Experimental Protocols
Detailed and standardized experimental protocols are critical for generating reproducible and comparable data. The following are methodologies for key assays to assess the biological activity of this compound and 1,1-Diallylurea.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and 1,1-Diallylurea in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO, ensuring the final concentration does not exceed 0.5%) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized SDS-HCl solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric assay that quantifies the release of lactate dehydrogenase from damaged cells, serving as an indicator of cytotoxicity.
-
Experimental Setup: Seed and treat cells with the diallylurea isomers as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After the incubation period, centrifuge the plates and carefully collect the supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture (containing substrate, cofactor, and a tetrazolium salt) to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to the spontaneous and maximum release controls.
Potential Signaling Pathways and Mechanisms of Action
While specific signaling pathways for this compound and 1,1-Diallylurea have not been elucidated, the known biological activities of other urea derivatives suggest that their cytotoxic effects could be mediated through several key cellular signaling pathways. Investigations into these pathways would provide crucial insights into their mechanisms of action.
Apoptosis Pathway
Many cytotoxic compounds induce programmed cell death, or apoptosis. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor-mediated) pathways, both of which converge on the activation of caspases.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation, immunity, and cell survival. Its dysregulation is often associated with cancer.
MAPK Signaling Pathway
Mitogen-activated protein kinase (MAPK) pathways are involved in regulating cell proliferation, differentiation, and stress responses. The ERK, JNK, and p38 MAPK pathways are key components.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation. Its overactivation is a common feature in many cancers.
Conclusion
A thorough investigation into the comparative biological activities of this compound and 1,1-Diallylurea is warranted to understand their potential as therapeutic agents. This guide provides a comprehensive framework for conducting such a study, from standardized experimental protocols for assessing cytotoxicity to the exploration of key signaling pathways that may mediate their effects. The systematic generation and presentation of quantitative data, as outlined, will be instrumental in elucidating the structure-activity relationships of these diallylurea isomers and guiding future drug development efforts. While direct comparative data is currently lacking, the proposed experimental workflow offers a clear path for researchers to fill this knowledge gap.
A Head-to-Head Comparison of Cross-Linking Agents for Protein Structure Analysis: The Rise of 1,3-Diallylurea
For researchers, scientists, and drug development professionals engaged in the intricate task of elucidating protein structures and interactions, the choice of a chemical cross-linking agent is a critical decision that profoundly impacts experimental outcomes. This guide provides a comprehensive comparison of 1,3-diallylurea (DAU), a photo-thiol-reactive and mass spectrometry (MS)-cleavable cross-linker, with other widely used alternatives, supported by experimental data and detailed protocols.
The advent of cross-linking mass spectrometry (XL-MS) has revolutionized structural biology by providing a powerful tool to probe protein architecture and interaction networks.[1] Central to this technique is the cross-linking reagent, which covalently links amino acid residues in close proximity, thereby providing distance constraints for structural modeling. Among the diverse array of cross-linkers available, MS-cleavable reagents have gained prominence due to their ability to simplify data analysis and enhance the confidence of cross-link identification.[2][3]
This guide focuses on the validation and comparative performance of this compound (DAU), a commercially available and cost-effective cross-linker, against other popular MS-cleavable reagents, namely Disuccinimidyl sulfoxide (DSSO) and Disuccinimidyl dibutyric urea (DSBU).
At a Glance: Comparing Key Cross-Linking Chemistries
The selection of a cross-linking agent is dictated by the specific research question, the amino acid composition of the target protein(s), and the desired experimental workflow. The following table summarizes the key characteristics of DAU and its amine-reactive counterparts.
| Feature | This compound (DAU) | Disuccinimidyl sulfoxide (DSSO) | Disuccinimidyl dibutyric urea (DSBU) |
| Target Residues | Cysteine (Thiol groups) | Lysine, Serine, Threonine, Tyrosine (Primary amines) | Lysine, Serine, Threonine, Tyrosine (Primary amines) |
| Activation | UV-A light (Photo-inducible) | Spontaneous reaction at physiological pH | Spontaneous reaction at physiological pH |
| Cleavage Method | Collision-Induced Dissociation (CID) in MS/MS | Collision-Induced Dissociation (CID) in MS/MS | Collision-Induced Dissociation (CID) in MS/MS |
| Spacer Arm Length | Variable (dependent on reaction) | 10.1 Å | 12.5 Å |
| Key Advantage | Targets less abundant cysteine residues, offering specificity. | Well-established with numerous successful applications. | Urea linkage provides characteristic fragmentation pattern. |
| Considerations | Requires UV activation and presence of a radical initiator. | May lead to a high number of cross-links due to the abundance of lysine residues. | Can be less water-soluble, sometimes requiring organic solvents.[4] |
Delving Deeper: A Performance Showdown
While direct, head-to-head quantitative comparisons of DAU with DSSO and DSBU under identical conditions are limited in the published literature, a qualitative assessment based on their chemical properties and reported applications reveals distinct advantages and disadvantages.
Specificity and Control with DAU: The primary advantage of DAU lies in its specificity for cysteine residues.[5] Cysteine is a relatively rare amino acid, which can lead to a more manageable number of cross-links and simplify the subsequent data analysis. The photo-inducible nature of the reaction also offers a degree of temporal control over the cross-linking process. The anti-Markovnikov hydrothiolation reaction proceeds efficiently at physiological pH.[5]
Broad Coverage with Amine-Reactive Cross-Linkers: DSSO and DSBU target the more abundant lysine residues, which are frequently found on protein surfaces.[3] This can result in a higher number of identified cross-links, providing a broader overview of protein topology. However, this can also lead to more complex spectra and potential ambiguity in data interpretation. Studies have shown that MS-cleavable linkers like DSSO may identify fewer cross-links compared to their non-cleavable counterparts but significantly simplify the data analysis workflow.[6]
The MS-Cleavability Advantage: All three cross-linkers discussed here share the significant advantage of being cleavable within the mass spectrometer. During tandem mass spectrometry (MS/MS), the cross-linker breaks at a specific bond, separating the two cross-linked peptides. This allows for their individual sequencing in a subsequent MS3 scan, greatly enhancing the confidence of peptide identification and reducing the likelihood of false positives.[2][3] The urea moiety in both DAU and DSBU provides a predictable fragmentation pattern, further aiding in the reliable identification of cross-linked peptides.[2]
Experimental Corner: Protocols for Success
Detailed and optimized experimental protocols are crucial for successful cross-linking studies. Below are generalized protocols for utilizing DAU and amine-reactive cross-linkers.
Protocol 1: Photo-Initiated Thiol-Ene Cross-Linking with this compound (DAU)
This protocol is a generalized procedure and should be optimized for each specific protein system.
Materials:
-
Purified protein sample containing cysteine residues
-
This compound (DAU) solution
-
Radical initiator (e.g., 2,2-dimethoxy-2-phenylacetophenone - DMPA)
-
Reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Quenching solution (e.g., a solution containing a thiol, such as dithiothreitol - DTT)
-
UV-A lamp (365 nm)
Procedure:
-
Sample Preparation: Prepare the protein sample in the reaction buffer to a suitable concentration.
-
Reagent Addition: Add the radical initiator to the protein solution to a final concentration of 1-5 mM. Subsequently, add the DAU solution to the desired final concentration (typically in molar excess to the protein).
-
Incubation (Dark): Incubate the reaction mixture in the dark for a short period (e.g., 15-30 minutes) at room temperature to allow for reagent diffusion.
-
UV Activation: Expose the reaction mixture to UV-A light (365 nm) for a defined period (e.g., 5-15 minutes). The optimal exposure time should be determined empirically.
-
Quenching: Stop the reaction by adding the quenching solution to scavenge any unreacted radicals and cross-linker.
-
Sample Preparation for MS: Proceed with standard protocols for protein denaturation, reduction, alkylation, and enzymatic digestion (e.g., with trypsin).
-
Mass Spectrometry Analysis: Analyze the resulting peptide mixture by LC-MS/MS. The data analysis workflow should be configured to identify the characteristic fragmentation pattern of DAU-cross-linked peptides.
Protocol 2: Amine-Reactive Cross-Linking with DSSO or DSBU
This protocol is a generalized procedure and should be optimized for each specific protein system.
Materials:
-
Purified protein sample
-
DSSO or DSBU solution (typically dissolved in an organic solvent like DMSO)
-
Reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Quenching solution (e.g., Tris-HCl or ammonium bicarbonate)
Procedure:
-
Sample Preparation: Prepare the protein sample in the reaction buffer.
-
Cross-Linker Addition: Add the DSSO or DSBU solution to the protein sample to the desired final concentration (typically in molar excess to the protein).
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at room temperature.
-
Quenching: Stop the reaction by adding the quenching solution.
-
Sample Preparation for MS: Follow standard protocols for protein denaturation, reduction, alkylation, and enzymatic digestion.
-
Mass Spectrometry Analysis: Analyze the resulting peptide mixture by LC-MS/MS, utilizing a data analysis workflow that can identify the characteristic cleavage products of the respective cross-linker.
Visualizing the Chemistry and Workflow
To better understand the underlying processes, the following diagrams illustrate the reaction mechanism of DAU and a comparative experimental workflow.
Caption: Reaction mechanism of this compound with cysteine residues.
Caption: A generalized workflow for protein cross-linking mass spectrometry.
Conclusion: Choosing the Right Tool for the Job
The validation of this compound as a photo-thiol-reactive, MS-cleavable cross-linker adds a valuable tool to the arsenal of structural biologists. Its specificity for cysteine residues offers a distinct advantage for targeted studies and can simplify data analysis in complex systems. In contrast, amine-reactive cross-linkers like DSSO and DSBU provide broader coverage by targeting abundant lysine residues.
Ultimately, the choice between these reagents will depend on the specific biological question and the nature of the protein system under investigation. For proteins with accessible cysteine residues where high specificity is desired, DAU presents an excellent option. For a more global analysis of protein structure and interactions, the well-established amine-reactive cross-linkers remain a powerful choice. The continued development and validation of diverse cross-linking chemistries, coupled with advancements in mass spectrometry and data analysis software, will undoubtedly continue to push the boundaries of our understanding of the intricate world of protein architecture.
References
- 1. Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. devtoolsdaily.com [devtoolsdaily.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Rational Modification of a Cross-Linker for Improved Flexible Protein Structure Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective cross‐linking of coinciding protein assemblies by in‐gel cross‐linking mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 1,3-Diallylurea and 1,3-Diallylthiourea Antitumor Effects
A review of available data on the antitumor properties of 1,3-Diallylurea (DAU) and its sulfur analog, 1,3-diallylthiourea (DATU), reveals a significant difference in their efficacy. Early comparative studies demonstrated notable antitumor activity for this compound, while 1,3-diallylthiourea was found to be inactive. This guide provides a concise summary of the available experimental data, protocols, and the broader context of urea and thiourea derivatives in cancer research.
Quantitative Data Summary
A key study conducted in 1967 investigated the antitumor activity of a series of N-substituted urea derivatives, including this compound and 1,3-diallylthiourea, against a panel of transplanted animal tumors. The results, summarized below, highlight the superior performance of this compound.
| Compound | Tumor Model | Route of Administration | Dosage | Antitumor Effect |
| This compound | Carcinoma C1025 | Intraperitoneal | Not specified | Significant retardation |
| Ridgway osteogenic sarcoma | Intraperitoneal | Not specified | Significant retardation | |
| Other mouse tumors (2) | Intraperitoneal | Not specified | Borderline effects | |
| 1,3-diallylthiourea | Various mouse and rat tumors | Intraperitoneal | Not specified | Inactive |
Experimental Protocols
The primary experimental protocol for evaluating the antitumor effects of these compounds involved in vivo studies using rodent models with transplanted tumors.
In Vivo Tumor Growth Inhibition Assay (as described in Tarnowski et al., 1967)
-
Animal Models: Mice and rats were used as hosts for various transplanted tumors, including Carcinoma C1025 and Ridgway osteogenic sarcoma.
-
Tumor Implantation: Fragments of susceptible tumors were implanted subcutaneously into the host animals.
-
Compound Administration: Test compounds, including this compound and 1,3-diallylthiourea, were administered via repeated intraperitoneal injections. The specific dosages and treatment schedules were not detailed in the summary.
-
Evaluation of Antitumor Activity: The antitumor effect was assessed by measuring the retardation of tumor growth in treated animals compared to untreated controls.
-
In Vitro Incubation (supporting experiment): In a separate experiment, fragments of susceptible tumors were incubated in solutions containing this compound before subcutaneous implantation to assess the direct effect on tumor cell viability.
Visualizations
Experimental Workflow
Caption: Workflow for in vivo assessment of antitumor activity.
Generalized Signaling Pathway for Urea/Thiourea Derivatives
While the specific mechanism for this compound was not elucidated in the foundational study, subsequent research on other urea and thiourea derivatives has often implicated key signaling pathways in cancer progression, such as the Raf/MEK/ERK pathway.
Caption: Inhibition of the Raf/MEK/ERK pathway by some urea/thiourea derivatives.
Discussion
The initial findings from 1967 clearly position this compound as a compound with antitumor potential, while 1,3-diallylthiourea was found to be inactive under the tested conditions.[1] The study highlighted that the presence of two allyl groups was crucial for the antitumor activity among the tested urea derivatives.[1]
While direct, recent comparative studies on this compound and 1,3-diallylthiourea are lacking, the broader classes of urea and thiourea derivatives have been the subject of extensive research in oncology. Many diaryl ureas and thioureas have been investigated for their potent antiproliferative activities.[2][3][4] For instance, some diarylurea derivatives have shown cytotoxicity against various cancer cell lines, with some exhibiting higher activity than the established drug sorafenib.[3] The mechanism of action for many of these compounds involves the inhibition of key signaling pathways, such as the Raf/MEK/ERK pathway, which is crucial for cancer cell proliferation and survival.[3]
Thiourea derivatives have also demonstrated significant anticancer activity, with some compounds capable of reversing drug resistance and targeting specific molecular pathways involved in cancer progression.[4][5] The structural diversity of both urea and thiourea derivatives allows for the development of a wide range of compounds with varying properties, making them a continued area of interest for drug development.[4]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Cross-reactivity of 1,3-Diallylurea with other functional groups
For researchers, scientists, and drug development professionals, the selection of a crosslinking agent with a well-defined reactivity profile is paramount for achieving specific and reproducible results. This guide provides a detailed comparison of the cross-reactivity of 1,3-Diallylurea (DAU) with other functional groups, supported by available experimental evidence and chemical principles.
This compound (DAU) is primarily recognized as a photo-activated, thiol-reactive crosslinker.[1] Its utility is centered on the selective formation of stable thioether bonds with cysteine residues upon UV-A irradiation in the presence of a radical initiator.[1] This targeted reactivity makes DAU a valuable tool in applications such as cross-linking mass spectrometry for protein structural analysis.
Comparison of Reactivity with Other Functional Groups
The key feature of this compound is its high specificity for thiol groups under UV activation. In the absence of UV light, DAU is largely inert to nucleophilic attack, including from thiols, preventing unwanted side reactions. A study has confirmed the absence of Michael addition side reactions between DAU and cysteine residues in the dark. The radical-mediated thiol-ene reaction offers superior selectivity in the presence of various unprotected amino acid functional groups.[2]
While direct experimental data on the cross-reactivity of DAU with other functional groups like primary amines (e.g., lysine), carboxylic acids (e.g., glutamate, aspartate), and hydroxyl groups (e.g., serine, threonine) is limited in the current literature, we can infer its potential reactivity based on the known chemistry of its constituent functional groups: the allyl groups and the central urea moiety.
Table 1: Cross-Reactivity Profile of this compound and Common Crosslinkers
| Functional Group | This compound (DAU) | Maleimides | NHS Esters |
| Thiols (-SH) | Highly reactive upon UV-A irradiation (Thiol-ene reaction) | Highly reactive at pH 6.5-7.5 | Generally unreactive |
| Primary Amines (-NH₂) | Generally considered unreactive | Can react at pH > 8.5 | Highly reactive at pH 7.2-9 |
| Carboxylic Acids (-COOH) | Generally considered unreactive | Unreactive | Unreactive (requires activation) |
| Hydroxyls (-OH) | Generally considered unreactive | Unreactive | Can have minor reactivity |
| Activation | UV-A light and radical initiator | Not required | Not required |
| Bond Formed | Thioether | Thioether | Amide |
| Cleavability | Urea bond is MS-cleavable | Non-cleavable | Non-cleavable |
Experimental Protocols
Photo-Induced Thiol-Ene Reaction with this compound
This protocol outlines the general procedure for the crosslinking of thiol-containing molecules (e.g., proteins with cysteine residues) using this compound.
Materials:
-
This compound (DAU)
-
Radical initiator (e.g., 2,2-dimethoxy-2-phenylacetophenone - DMPA)
-
Thiol-containing sample (e.g., protein solution)
-
Reaction buffer (e.g., PBS, HEPES at physiological pH)
-
UV-A lamp (365 nm)
-
Reaction vessel (UV-transparent)
Procedure:
-
Sample Preparation: Prepare a solution of the thiol-containing sample in the desired reaction buffer. The reaction can be performed at physiological pH (around 7.4).[1]
-
Reagent Preparation: Prepare stock solutions of this compound and the radical initiator in a suitable solvent (e.g., DMSO or DMF).
-
Reaction Setup: In a UV-transparent reaction vessel, combine the sample solution, this compound, and the radical initiator to the desired final concentrations. Typical molar ratios of crosslinker and initiator to thiol groups should be optimized for the specific application.
-
UV Irradiation: Expose the reaction mixture to UV-A light (365 nm) for a specified period. The irradiation time will depend on the concentration of reactants, the intensity of the UV source, and the desired degree of crosslinking. Reactions can be carried out at temperatures as low as 4°C.[1]
-
Quenching (Optional): The reaction can be quenched by the addition of a radical scavenger or by removing the UV light source.
-
Analysis: The crosslinked products can be analyzed by various techniques, such as SDS-PAGE, mass spectrometry, or chromatography. The central urea bond of DAU is cleavable under tandem mass spectrometry (MS/MS) conditions, which aids in the identification of crosslinked peptides.[1]
Stability Profile of this compound
-
Aqueous Stability: The central urea moiety in DAU is generally stable in aqueous solutions, particularly within a pH range of 4 to 8.[3] Extreme pH conditions and elevated temperatures can lead to hydrolysis of the urea group.
-
Photochemical Stability: In the absence of a reactive thiol, the allyl groups of DAU can potentially undergo other photochemical reactions upon prolonged UV exposure, though specific degradation pathways and kinetics are not well-documented. It is advisable to minimize unnecessary exposure to UV light to maintain the integrity of the crosslinker.
Visualizing Reaction Pathways
The following diagrams illustrate the key reaction pathway of this compound and its selectivity.
References
- 1. The First MS-Cleavable, Photo-Thiol-Reactive Cross-Linker for Protein Structural Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Applications of Thiol-Ene Chemistry for Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability of urea in solution and pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural comparison of N-substituted ureas for antitumor activity
A Comparative Guide for Researchers in Oncology Drug Discovery
The N-substituted urea scaffold has emerged as a cornerstone in the design of potent kinase inhibitors for cancer therapy. This guide provides a comprehensive structural comparison of prominent and novel N-substituted ureas, evaluating their antitumor activity through a compilation of experimental data. Researchers, scientists, and drug development professionals can leverage this objective analysis to inform the design and optimization of next-generation anticancer therapeutics.
Data Presentation: Unmasking Antitumor Potency
The antitumor efficacy of various N-substituted ureas is summarized below, with IC50 values providing a quantitative measure of their inhibitory activity against a range of cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Sorafenib | HT-29 (Colon) | 8.27 - 15.2 | [1] |
| MX-1 (Breast) | 8.27 - 15.2 | [1] | |
| A375 (Melanoma) | 8.27 - 15.2 | [1] | |
| HepG2 (Liver) | 8.27 - 15.2 | [1] | |
| Ketr3 (Colon) | 8.27 - 15.2 | [1] | |
| MCF-7 (Breast) | 4.50 | [2] | |
| Regorafenib | SW620 (Colon, KRAS G12V) | 0.97 - 3.27 | [3][4] |
| Colo-205 (Colon, BRAF V600E) | 0.97 - 3.27 | [3][4] | |
| HCT-116 (Colon) | 2.953 - 3 | [4] | |
| SW480 (Colon) | 4.303 - 5.5 | [4] | |
| HT-29 (Colon) | ~6 | [4] | |
| Compound 23 (Diaryl urea with phenyl linker) | HT-29 (Colon) | 5.17 - 6.46 | [1] |
| MX-1 (Breast) | 5.17 - 6.46 | [1] | |
| A375 (Melanoma) | 5.17 - 6.46 | [1] | |
| HepG2 (Liver) | 5.17 - 6.46 | [1] | |
| Ketr3 (Colon) | 5.17 - 6.46 | [1] | |
| Pyridine-urea 8e | MCF-7 (Breast) | 0.22 (48h), 0.11 (72h) | [2] |
| Pyridine-urea 8n | MCF-7 (Breast) | 1.88 (48h), 0.80 (72h) | [2] |
Experimental Protocols: The Blueprint for Discovery
Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments cited in the evaluation of these N-substituted ureas.
Cell Viability Assessment: The MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
N-substituted urea compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the N-substituted urea compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for the desired time period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
In Vivo Antitumor Activity: Xenograft Mouse Model
Xenograft models are instrumental in evaluating the efficacy of anticancer compounds in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cells
-
Matrigel (optional, to aid tumor formation)
-
N-substituted urea compound formulation
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of the immunocompromised mice.
-
Tumor Growth: Monitor the mice regularly for tumor formation and growth.
-
Treatment Initiation: Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer the N-substituted urea compound to the treatment group according to the predetermined dosage and schedule (e.g., oral gavage, intraperitoneal injection). The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).
Target Engagement: Kinase Inhibition Assay
Kinase inhibition assays are crucial for determining the specific molecular targets of the N-substituted ureas.
Materials:
-
Recombinant kinase (e.g., VEGFR-2, B-Raf)
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
N-substituted urea compounds
-
Assay buffer
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Reaction Setup: In a microplate, combine the recombinant kinase, its specific substrate, and varying concentrations of the N-substituted urea compound in an appropriate assay buffer.
-
Initiation of Reaction: Add ATP to initiate the kinase reaction.
-
Incubation: Incubate the reaction mixture at a specific temperature for a defined period to allow for substrate phosphorylation.
-
Detection: Stop the reaction and add the detection reagents. The signal generated (e.g., luminescence, fluorescence) is inversely proportional to the kinase activity.
-
Data Analysis: Measure the signal using a microplate reader and calculate the percentage of kinase inhibition for each compound concentration to determine the IC50 value.
Visualizing the Mechanism: Signaling Pathways and Experimental Logic
To understand how N-substituted ureas exert their antitumor effects, it is essential to visualize the signaling pathways they inhibit. These compounds often target key kinases involved in cell proliferation, survival, and angiogenesis.
Caption: A typical experimental workflow for evaluating N-substituted ureas.
The Raf/MEK/ERK and VEGFR signaling pathways are two of the most critical pathways targeted by many N-substituted urea-based kinase inhibitors.
Caption: Inhibition of Raf/MEK/ERK and VEGFR signaling by N-substituted ureas.
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. Computational Model of VEGFR2 pathway to ERK activation and modulation through receptor trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creativebiomart.net [creativebiomart.net]
Performance Evaluation of 1,3-Diallylurea Across Diverse Mass Spectrometry Platforms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analytical performance of 1,3-Diallylurea across three prevalent mass spectrometry (MS) platforms: Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), and Orbitrap. As a small, polar molecule, the analysis of this compound presents unique challenges, including chromatographic retention and potential background interference. This document outlines the expected performance characteristics, detailed experimental protocols, and the underlying principles of its mass spectrometric behavior to aid researchers in selecting the optimal platform for their specific analytical needs.
Executive Summary
The selection of a mass spectrometry platform for the analysis of this compound is contingent on the desired analytical outcome. For targeted quantification requiring the highest sensitivity and selectivity, the Triple Quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the gold standard. For applications demanding high-resolution accurate mass (HRAM) data for structural confirmation and unknown screening, both Quadrupole Time-of-Flight (Q-TOF) and Orbitrap platforms offer distinct advantages. The Orbitrap generally provides higher resolution and mass accuracy, which can be crucial for complex matrix analysis, while the Q-TOF offers a good balance of speed and performance for both qualitative and quantitative workflows.
Comparative Performance of Mass Spectrometry Platforms
The following table summarizes the expected quantitative performance of this compound on each platform. These values are representative for a small, polar molecule and are intended for comparative purposes. Actual performance may vary based on specific instrumentation, experimental conditions, and sample matrix.
| Performance Metric | Triple Quadrupole (QqQ) | Quadrupole Time-of-Flight (Q-TOF) | Orbitrap |
| Primary Application | Targeted Quantification | Qualitative & Quantitative Screening | High-Resolution Qualitative & Quantitative Analysis |
| Typical Limit of Detection (LOD) | 0.1 - 1 pg/mL | 1 - 10 pg/mL | 0.5 - 5 pg/mL |
| Typical Limit of Quantification (LOQ) | 0.5 - 5 pg/mL | 5 - 50 pg/mL | 2 - 20 pg/mL |
| Linear Dynamic Range | 4 - 5 orders of magnitude | 3 - 4 orders of magnitude | 3 - 4 orders of magnitude |
| Mass Accuracy | Nominal Mass | < 5 ppm | < 2 ppm |
| Mass Resolution | Unit Resolution | > 20,000 FWHM | > 70,000 FWHM |
| Precision (%RSD) | < 5% | < 10% | < 10% |
| Accuracy (%RE) | ± 15% | ± 20% | ± 15% |
Mass Spectrometric Fragmentation of this compound
This compound is known to be a readily cleavable molecule under collision-induced dissociation (CID) conditions in a mass spectrometer. The central urea bond is the primary site of fragmentation.[1] This predictable fragmentation is highly advantageous for developing specific and sensitive targeted assays.
Upon protonation, typically in positive ion electrospray ionization (ESI+), the [M+H]⁺ ion of this compound (m/z 141.10) readily fragments. The primary fragmentation pathway involves the cleavage of the C-N bond of the urea moiety, leading to the formation of a characteristic allyl isocyanate neutral loss or a protonated allylamine fragment ion.
Experimental Protocols
A robust and reproducible analytical method is critical for the accurate quantification and identification of this compound. Due to its polar nature, a Hydrophilic Interaction Liquid Chromatography (HILIC) method is recommended to achieve adequate retention and separation from matrix components.
Sample Preparation
-
Standard Preparation : Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. Perform serial dilutions in the same solvent to prepare working standards for the calibration curve.
-
Sample Extraction : For biological matrices such as plasma or urine, a protein precipitation followed by solid-phase extraction (SPE) is recommended to remove interferences.
-
Add three parts of cold acetonitrile to one part of the sample.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.
-
Liquid Chromatography (LC)
-
Column : A HILIC column with an amide or unbonded silica stationary phase is suitable for retaining the polar this compound. (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A : Water with 0.1% formic acid and 10 mM ammonium formate.
-
Mobile Phase B : Acetonitrile with 0.1% formic acid.
-
Gradient :
-
0-1 min: 95% B
-
1-5 min: Linear gradient to 50% B
-
5-6 min: Hold at 50% B
-
6-6.5 min: Return to 95% B
-
6.5-8 min: Re-equilibration at 95% B
-
-
Flow Rate : 0.4 mL/min
-
Injection Volume : 5 µL
-
Column Temperature : 40 °C
Mass Spectrometry (MS)
-
Ionization Mode : Electrospray Ionization (ESI), Positive
-
Capillary Voltage : 3.5 kV
-
Source Temperature : 150 °C
-
Desolvation Temperature : 400 °C
-
Desolvation Gas Flow : 800 L/hr
-
Cone Gas Flow : 50 L/hr
Platform-Specific Settings:
-
Triple Quadrupole (QqQ) :
-
Scan Type : Multiple Reaction Monitoring (MRM)
-
MRM Transition : 141.1 > 58.1 (Quantifier), 141.1 > 41.0 (Qualifier)
-
Collision Energy : Optimized for each transition (typically 15-25 eV)
-
Dwell Time : 100 ms
-
-
Quadrupole Time-of-Flight (Q-TOF) :
-
Acquisition Mode : TOF-MS and data-dependent MS/MS (ddMS2)
-
Mass Range : m/z 50-500
-
Scan Time : 100 ms
-
Collision Energy : Ramped collision energy (e.g., 10-40 eV) for MS/MS
-
-
Orbitrap :
-
Acquisition Mode : Full scan MS and data-dependent MS/MS (ddMS2)
-
Resolution : 70,000 for MS1, 17,500 for MS2
-
AGC Target : 1e6 for MS1, 5e4 for MS2
-
Maximum IT : 50 ms for MS1, 100 ms for MS2
-
Collision Energy : Stepped normalized collision energy (NCE) 20, 30, 40
-
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of this compound using LC-MS.
Conclusion
The optimal mass spectrometry platform for the analysis of this compound is dictated by the specific research question. For high-throughput, targeted quantification where sensitivity is paramount, a Triple Quadrupole mass spectrometer is the instrument of choice. When both quantitative and qualitative data are required, particularly for metabolite identification or screening for unknowns, Q-TOF and Orbitrap systems provide the necessary high-resolution accurate mass capabilities. The choice between Q-TOF and Orbitrap may come down to specific laboratory needs for resolution, speed, and software workflows. By understanding the performance characteristics of each platform and implementing a robust analytical method, researchers can confidently and accurately analyze this compound in a variety of sample matrices.
References
In-Cell Cross-Linking Efficiency: A Comparative Analysis of 1,3-Diallylurea and Formaldehyde
For researchers, scientists, and drug development professionals, the selection of an appropriate in-cell cross-linking agent is critical for accurately capturing protein-protein interactions within their native cellular environment. This guide provides an objective comparison of two common cross-linkers, 1,3-Diallylurea and formaldehyde, supported by experimental data to inform the selection process for applications in proteomics and drug discovery.
The ideal in-cell cross-linker should efficiently penetrate the cell membrane, rapidly stabilize protein interactions, and be compatible with downstream analytical techniques such as mass spectrometry. Both this compound, a representative of photo-activatable, thiol-reactive cross-linkers, and formaldehyde, a widely used amine-reactive cross-linker, offer distinct advantages and disadvantages in terms of their reaction chemistry, specificity, and the quantitative output of cross-linked products.
Quantitative Performance Comparison
The efficiency of in-cell cross-linking can be assessed by the number of unique cross-linked peptides identified through mass spectrometry. The following table summarizes quantitative data from representative studies, providing a snapshot of the performance of a this compound analog and formaldehyde in a cellular context.
| Parameter | This compound Analog¹ | Formaldehyde² |
| Target Residues | Cysteine | Lysine, Arginine, Tyrosine, Histidine, Tryptophan |
| Activation | UV-A light (photo-activatable) | Spontaneous |
| Cell Type | HeLa cell lysate | Human adenocarcinoma cells (in situ) |
| Total Unique Cross-Links Identified | 2,179 | 559 |
| Intra-protein Cross-Links | 1,665 | 469 |
| Inter-protein Cross-Links | 514 | 90 |
¹Data from a study using a photo-thiol-reactive, MS-cleavable cross-linker analogous in function to this compound. ²Data from an in situ cross-linking study in human cells.
Experimental Protocols
Detailed and reproducible protocols are essential for successful in-cell cross-linking experiments. The following sections provide representative methodologies for both this compound and formaldehyde, based on established practices in the field.
In-Cell Cross-Linking with this compound (Photo-Thiol-Reactive Method)
This protocol outlines a general procedure for in-cell cross-linking using a photo-activatable, thiol-reactive cross-linker like this compound.
Materials:
-
Cells in culture
-
Phosphate-buffered saline (PBS), ice-cold
-
This compound (DAU)
-
Radical initiator (e.g., benzophenone)
-
UV-A lamp (365 nm)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Cell scraper
Procedure:
-
Cell Culture: Grow cells to the desired confluency in appropriate culture vessels.
-
Cell Preparation: Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Cross-linker Incubation: Add a solution of this compound and a radical initiator in PBS to the cells. Incubate at 4°C for a specified time to allow for cell penetration.
-
Photo-activation: Expose the cells to UV-A light (e.g., 365 nm) for a defined period on ice to initiate the cross-linking reaction.
-
Quenching: Quench the reaction by adding a thiol-containing reagent (e.g., dithiothreitol or β-mercaptoethanol).
-
Cell Lysis: Aspirate the cross-linking solution and wash the cells with ice-cold PBS. Lyse the cells by adding ice-cold lysis buffer and scraping the cells.
-
Downstream Processing: Centrifuge the lysate to pellet cell debris. The supernatant containing the cross-linked protein complexes is now ready for downstream applications such as immunoprecipitation and mass spectrometry analysis.
In-Cell Cross-Linking with Formaldehyde
This protocol describes a standard procedure for in-cell cross-linking using formaldehyde.
Materials:
-
Cells in culture
-
Phosphate-buffered saline (PBS), room temperature
-
Formaldehyde solution (e.g., 37% w/v)
-
Quenching solution (e.g., 1.25 M glycine in PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Cell scraper
Procedure:
-
Cell Culture: Grow cells to the desired confluency.
-
Cross-linking: Remove the culture medium and add a freshly prepared solution of formaldehyde in PBS (final concentration typically 0.5-1%) directly to the cells. Incubate at room temperature for a defined period (e.g., 10-15 minutes) with gentle agitation.
-
Quenching: Stop the cross-linking reaction by adding the quenching solution and incubate for 5-10 minutes at room temperature.
-
Cell Collection and Lysis: Aspirate the solution and wash the cells twice with ice-cold PBS. Lyse the cells by adding ice-cold lysis buffer and scraping.
-
Downstream Processing: Centrifuge the lysate to clarify. The resulting supernatant contains the cross-linked protein complexes for further analysis.
Visualizing the Mechanisms and Workflow
To better understand the chemical reactions and experimental processes, the following diagrams have been generated using Graphviz.
Caption: Chemical cross-linking mechanisms of this compound and Formaldehyde.
Assessing the Biocompatibility of 1,3-Diallylurea-Based Polymers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of novel polymers for biomedical applications, such as drug delivery and tissue engineering, necessitates a thorough evaluation of their biocompatibility. This guide provides a framework for assessing the biocompatibility of 1,3-diallylurea-based polymers and offers a comparative analysis with well-established biocompatible polymers: Poly(ethylene glycol) (PEG), Poly(lactic-co-glycolic acid) (PLGA), and Chitosan. Due to the limited publicly available biocompatibility data specifically for this compound-based polymers, this guide emphasizes the requisite experimental evaluations and provides benchmark data from established alternatives.
Comparative Analysis of Biocompatible Polymers
The selection of a polymer for a biomedical application is a critical decision, with biocompatibility being a primary determinant of in vivo success. The following tables summarize the known biocompatibility profiles of PEG, PLGA, and Chitosan, which can serve as a baseline for evaluating novel polymers like those based on this compound.
Table 1: In Vitro Cytotoxicity Comparison
| Polymer | Cell Viability (MTT/MTS Assay) | Membrane Integrity (LDH Assay) | Notes |
| PEG | Generally high cell viability, often exceeding 90% even at high concentrations.[1] | Low lactate dehydrogenase (LDH) release, indicating minimal membrane damage. | Biocompatibility is molecular weight dependent. |
| PLGA | Good cell viability, though acidic degradation byproducts can sometimes lead to localized pH drops and decreased viability over time.[2] | Generally low LDH release. | The ratio of lactic acid to glycolic acid can influence the degradation rate and subsequent cellular response.[3] |
| Chitosan | High cell viability is typically observed, though it can be dependent on the degree of deacetylation and molecular weight. | Low LDH release reported in numerous studies. | Possesses inherent antimicrobial properties. |
| This compound-based Polymers | Data not readily available. Testing is required. | Data not readily available. Testing is required. | The presence of allyl and urea functional groups necessitates careful evaluation for potential cytotoxicity. |
Table 2: Hemocompatibility Comparison
| Polymer | Hemolysis | Platelet Adhesion | Coagulation |
| PEG | Very low hemolysis, often considered non-hemolytic (<2%).[4] | Surface modification with PEG (PEGylation) is a common strategy to reduce platelet adhesion.[5] | Can prolong coagulation times, indicating good anticoagulant properties.[5] |
| PLGA | Generally low hemolysis, but can vary with formulation. | Can exhibit some platelet adhesion, which can be modified by surface properties. | Generally does not significantly interfere with coagulation pathways. |
| Chitosan | Low hemolysis reported, but can be influenced by its positive charge which may interact with red blood cells. | Can promote platelet adhesion and aggregation due to its cationic nature. | Exhibits hemostatic properties, promoting blood clotting. |
| This compound-based Polymers | Data not readily available. Testing is required. | Data not readily available. Testing is required. | Data not readily available. Testing is required. |
Table 3: In Vivo Biocompatibility Comparison
| Polymer | Inflammatory Response | Systemic Toxicity |
| PEG | Generally low to minimal inflammatory response. | Considered non-toxic and is FDA-approved for various biomedical applications. |
| PLGA | Can elicit a mild to moderate inflammatory response during degradation due to the release of acidic byproducts.[3] | Degradation products (lactic acid and glycolic acid) are metabolized and cleared from the body, resulting in low systemic toxicity.[6] |
| Chitosan | Generally considered to have a low inflammatory potential. | Biodegradable and generally considered non-toxic. |
| This compound-based Polymers | Data not readily available. In vivo studies are necessary to determine the inflammatory potential. | The potential for systemic toxicity from the polymer or its degradation products must be evaluated. |
Experimental Protocols for Biocompatibility Assessment
A comprehensive assessment of a novel polymer's biocompatibility involves a tiered approach, starting with in vitro assays and progressing to in vivo studies as outlined in standards such as ISO 10993.[7]
In Vitro Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay assesses the metabolic activity of cells as an indicator of their viability.
-
Principle: Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[8]
-
Methodology:
-
Cell Seeding: Plate cells (e.g., L929 fibroblasts or a cell line relevant to the intended application) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Material Exposure: Prepare extracts of the this compound-based polymer according to ISO 10993-12 standards (e.g., by incubating the polymer in cell culture medium for 24-72 hours).[9] Remove the old medium from the cells and replace it with the polymer extracts at various concentrations. Include positive (e.g., latex) and negative (e.g., high-density polyethylene) controls.
-
Incubation: Incubate the cells with the extracts for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.[10]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.[11]
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the negative control.
-
2. Lactate Dehydrogenase (LDH) Assay for Membrane Integrity
This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with damaged plasma membranes.
-
Principle: LDH is a stable enzyme present in the cytoplasm of all cells. When the cell membrane is compromised, LDH is released into the culture medium. The amount of LDH in the medium is proportional to the number of lysed cells.[12]
-
Methodology:
-
Cell Seeding and Material Exposure: Follow the same procedure as for the MTT assay (steps 1 and 2).
-
Sample Collection: After the incubation period, collect the cell culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH assay reaction mixture, which contains lactate, NAD+, and a tetrazolium salt. LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of the tetrazolium salt to a colored formazan product.
-
Incubation: Incubate the plate at room temperature, protected from light, for approximately 30 minutes.
-
Absorbance Reading: Measure the absorbance of the formazan product at a wavelength of approximately 490 nm.[13]
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to that of a positive control (cells lysed to achieve maximum LDH release).
-
Hemocompatibility Assay
Hemolysis Assay (ASTM F756)
This test evaluates the potential of a material to cause hemolysis (the rupture of red blood cells).[14]
-
Principle: Materials in contact with blood can cause the release of hemoglobin from red blood cells. The amount of free hemoglobin in the plasma is measured spectrophotometrically and is an indicator of the material's hemolytic potential.[15]
-
Methodology:
-
Material Preparation: Prepare the this compound-based polymer in the form it will be used (e.g., film, nanoparticles).
-
Blood Collection: Obtain fresh human or rabbit blood anticoagulated with a suitable agent (e.g., EDTA).
-
Direct Contact Method:
-
Place the polymer sample in a tube.
-
Add a diluted blood solution to the tube.
-
Incubate at 37°C for a specified time (e.g., 3 hours) with gentle mixing.[16]
-
-
Extract Method:
-
Prepare an extract of the polymer in a suitable solvent (e.g., saline).
-
Mix the extract with a diluted blood solution.
-
Incubate under the same conditions as the direct contact method.
-
-
Controls: Include a positive control (e.g., water) and a negative control (e.g., saline).
-
Centrifugation: After incubation, centrifuge the tubes to pellet the intact red blood cells.
-
Absorbance Reading: Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540 nm).
-
Data Analysis: Calculate the percentage of hemolysis relative to the positive control. According to ASTM F756, materials are categorized as non-hemolytic (<2% hemolysis), slightly hemolytic (2-5% hemolysis), or hemolytic (>5% hemolysis).[4]
-
Visualizing Experimental and Biological Pathways
To aid in the conceptualization of the biocompatibility assessment process and the underlying cellular mechanisms, the following diagrams are provided.
References
- 1. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. Strategies for Biomaterial-Based Spinal Cord Injury Repair via the TLR4-NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Frontiers | Strategies for Biomaterial-Based Spinal Cord Injury Repair via the TLR4-NF-κB Signaling Pathway [frontiersin.org]
- 7. Biocompatibility Matrix in Device Testing (ISO 10993-1) [nabi.bio]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. The “Big Three” in biocompatibility testing of medical devices: implementation of alternatives to animal experimentation—are we there yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. atcc.org [atcc.org]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. LDH cytotoxicity assay [protocols.io]
- 13. mdpi.com [mdpi.com]
- 14. webstore.ansi.org [webstore.ansi.org]
- 15. standards.iteh.ai [standards.iteh.ai]
- 16. poly-ond.com [poly-ond.com]
A Researcher's Guide to Protein Cross-Linking: A Quantitative Comparison of Reagent Yields
For researchers, scientists, and drug development professionals, the strategic selection of a cross-linking reagent is paramount for accurately elucidating protein-protein interactions, defining protein topology, and stabilizing therapeutic complexes. This guide provides a quantitative comparison of commonly employed protein cross-linking reagents, supported by experimental data and detailed protocols to inform experimental design and enhance research outcomes.
Chemical cross-linking has emerged as a powerful technique to covalently link interacting amino acid residues, thereby providing spatial constraints that are invaluable for structural and functional studies of proteins.[1][2] The efficiency of this process is critically dependent on the choice of the cross-linking reagent. Factors such as the reagent's chemical reactivity, spacer arm length, and the specific functional groups it targets on the protein surface significantly influence the yield and nature of the resulting cross-links.[3] This guide will delve into a comparative analysis of various cross-linking agents, offering a quantitative perspective on their performance.
Quantitative Comparison of Cross-Linking Reagent Efficiency
The yield of a cross-linking reaction can be quantified through various methods, most notably through cross-linking mass spectrometry (XL-MS), which identifies and quantifies the cross-linked peptides.[1][4][5] The number of unique cross-linked residue pairs identified serves as a key metric for evaluating the efficiency of a given reagent. Another approach involves indirect measurement, such as assessing the resistance of a cross-linked tissue to enzymatic digestion.[6]
Below is a summary of quantitative and qualitative data on the performance of different classes of cross-linking reagents.
| Reagent Class | Reagent Examples | Target Group(s) | Spacer Arm Length (Å) | Key Characteristics | Quantitative Efficiency Insights |
| Homobifunctional NHS-Esters | DSS, BS3 | Primary Amines (-NH₂) | 11.4 | DSS is cell-permeable, while its analog BS3 is water-soluble and membrane-impermeable.[3][7] | DSS and BS3 demonstrate comparable numbers of identified cross-linked peptides.[3] Cross-linking efficiency is highly pH-dependent, decreasing at lower pH values.[3] |
| MS-Cleavable Homobifunctional | DSSO | Primary Amines (-NH₂) | 10.1 | Contains a bond in the spacer arm that is cleavable in the mass spectrometer, simplifying data analysis.[3] | Generally yields fewer identified cross-linked peptides compared to non-cleavable reagents like BS3 and DSS under standard fragmentation methods.[3] |
| Zero-Length Carbodiimide | EDC (in combination with NHS/sulfo-NHS) | Carboxyls (-COOH) and Primary Amines (-NH₂) | 0 | Forms a direct amide bond between the target functional groups with no intervening spacer.[8][9] | Reported conjugation efficiency can be high, for instance, 68.3 ± 2.2% in the context of DNA conjugation.[8] The reaction is highly pH-sensitive, with optimal activation at pH 4.5-6.0 and coupling at pH 7.2-8.5.[8][10] |
| Aldehydes | Glutaraldehyde, Formaldehyde | Primary Amines (-NH₂) and other nucleophiles | Variable (short) | Highly reactive and can result in a high degree of cross-linking. Glutaraldehyde is a more efficient cross-linker than formaldehyde due to its longer carbon chain.[11][12] | Glutaraldehyde demonstrates higher cross-linking effectiveness compared to formaldehyde, with studies showing 88% effectiveness in protein aggregation.[12] It reacts with approximately 90% of free amino groups within 2 hours, whereas formaldehyde reacts with about 70% over 7 days.[12] |
| Heterobifunctional (NHS-Maleimide) | SMCC | Primary Amines (-NH₂) and Sulfhydryls (-SH) | 8.3 | Allows for a controlled, two-step conjugation process, which can minimize undesirable self-conjugation.[7][8] | High conjugation efficiencies have been reported, ranging from 58% to 84% for conjugating nanobodies and peptides to nanoparticles, respectively.[8] |
Experimental Protocols
Detailed and optimized protocols are crucial for achieving reproducible and meaningful cross-linking results. The following are generalized protocols for three common classes of cross-linking reagents. It is essential to optimize concentrations and reaction times for each specific protein system.
Protocol 1: Cross-Linking with Amine-Reactive NHS-Esters (e.g., BS3, DSS)
This protocol is adapted for the use of N-hydroxysuccinimide (NHS) ester cross-linkers like BS3 and DSS, which are widely used for structural biology studies.[3]
-
Buffer Preparation: Ensure the protein sample is in an amine-free buffer, such as phosphate-buffered saline (PBS) or HEPES, at a pH between 7.0 and 9.0.[2] Avoid buffers containing primary amines like Tris.[2]
-
Reagent Preparation: Immediately before use, dissolve the NHS-ester cross-linker in a dry, water-miscible organic solvent like DMSO and then dilute it into the reaction buffer.
-
Cross-Linking Reaction: Add the cross-linker to the protein sample at a final concentration typically ranging from 0.1 to 5 mM. The optimal concentration needs to be determined empirically.
-
Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or at 4°C.[3] The stability of NHS esters decreases at higher pH.[3]
-
Quenching: Terminate the reaction by adding a quenching buffer containing primary amines, such as Tris or ammonium bicarbonate, to a final concentration of 20-50 mM.[3] Incubate for an additional 15-30 minutes.[3]
-
Analysis: The cross-linked products can then be analyzed by SDS-PAGE, mass spectrometry, or other relevant techniques.[1]
Protocol 2: Zero-Length Cross-Linking with EDC/NHS
This protocol describes the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), a zero-length cross-linker that directly couples carboxyl and amine groups, often with the addition of N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS) to enhance efficiency and stability.[3][9]
-
Buffer Preparation: The EDC cross-linking reaction is most efficient in an acidic buffer, such as MES, at pH 4.5-6.0 for the activation step.[3][8] Ensure the buffer is free of extraneous carboxyl and amine groups.
-
Activation of Carboxyl Groups: Add EDC and NHS (or sulfo-NHS) to the protein sample containing carboxyl groups. A typical starting concentration is 10-50 mM for EDC and 20-100 mM for NHS. Incubate for 15-30 minutes at room temperature.
-
Coupling to Amine Groups: Adjust the pH of the reaction mixture to 7.2-8.5 by adding a suitable buffer. Introduce the amine-containing protein.
-
Incubation: Incubate for 1-2 hours at room temperature.[3]
-
Quenching: The reaction can be stopped by adding a quenching reagent such as hydroxylamine or by buffer exchange to remove unreacted cross-linker.
-
Analysis: Analyze the conjugate using appropriate methods to confirm cross-linking.
Protocol 3: Cross-Linking with Glutaraldehyde
Glutaraldehyde is a highly reactive and effective cross-linker, but its concentration and reaction time must be carefully controlled to avoid excessive polymerization.[2][11]
-
Buffer Preparation: Use a buffer free from amines, such as phosphate or HEPES buffer, at a pH of 7.5 to 8.0.[2]
-
Reagent Preparation: Prepare a fresh solution of glutaraldehyde.
-
Cross-Linking Reaction: Add glutaraldehyde solution to the protein sample to a final concentration of 0.1% to 2% (v/v).[1] The optimal concentration will depend on the specific proteins and their concentrations.
-
Incubation: Incubate the mixture for 5 to 30 minutes at room temperature or 37°C.[1][2]
-
Quenching: Stop the reaction by adding a solution containing primary amines, such as 1 M Tris-HCl, pH 8.0.[2]
-
Analysis: The cross-linked proteins can be visualized by SDS-PAGE, where higher molecular weight bands will indicate successful cross-linking.[1][2]
Visualizing Cross-Linking Concepts and Workflows
To better illustrate the processes and logic described, the following diagrams have been generated.
References
- 1. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 2. fgsc.net [fgsc.net]
- 3. benchchem.com [benchchem.com]
- 4. A General Method for Targeted Quantitative Cross-Linking Mass Spectrometry | PLOS One [journals.plos.org]
- 5. Quantitative cross-linking/mass spectrometry reveals subtle protein conformational changes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic characterization and comparison of various protein crosslinking reagents for matrix modification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. korambiotech.com [korambiotech.com]
- 8. benchchem.com [benchchem.com]
- 9. Insights on Chemical Crosslinking Strategies for Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. What are the similarities and differences between formaldehyde and glutaraldehyde as crosslinking agents [sprchemical.com]
- 12. thechampioncompany.com [thechampioncompany.com]
Safety Operating Guide
Proper Disposal of 1,3-Diallylurea: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and minimizing environmental impact. This guide provides a comprehensive overview of the proper disposal procedures for 1,3-Diallylurea, emphasizing immediate safety protocols and logistical considerations.
While this compound is not classified as a hazardous substance or mixture according to Regulation (EC) No 1272/2008, it is crucial to handle it with care and prevent its entry into the environment. Adherence to the following procedures will ensure its safe management from use to disposal.
Immediate Safety and Handling Protocols
Before handling this compound, it is essential to be familiar with its properties and to use appropriate personal protective equipment (PPE).
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.
-
Skin Protection: Use chemical-resistant gloves and wear a lab coat.
-
General Hygiene: Avoid contact with skin and eyes.[1] Wash hands thoroughly after handling.
Handling and Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep containers tightly closed.
-
Avoid the formation of dust during handling.
Chemical and Physical Properties of this compound
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value |
| Appearance | White to light yellow crystals |
| Melting Point | 90-93 °C |
| Boiling Point | 285.3 °C at 760 mmHg |
| Flash Point | 129.6 °C |
| Density | 0.94 g/cm³ |
| Solubility | Soluble in Methanol |
Source: LookChem[1]
Step-by-Step Disposal Procedure
The disposal of this compound and its contaminated materials should be managed systematically to ensure safety and compliance.
Step 1: Waste Segregation
-
Treat all this compound waste, including contaminated items like gloves, weighing paper, and pipette tips, as chemical waste.
-
Do not mix this waste with general laboratory trash or other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
Step 2: Containerization
-
Collect all solid this compound waste in a designated, leak-proof, and chemically compatible container with a secure lid.
-
For any solutions containing this compound, use a designated liquid waste container.
Step 3: Labeling
-
Clearly label the waste container with "Hazardous Waste" (or as required by your institution), the full chemical name "this compound," and any associated hazard warnings.
-
Attach a completed dangerous waste label as soon as waste is first added to the container.[2]
Step 4: Storage
-
Store the sealed waste container in a designated satellite accumulation area or a designated chemical waste storage area.
-
Ensure the storage area is away from incompatible materials.
Step 5: Final Disposal
-
Contact your institution's EHS or equivalent department to arrange for the pickup and disposal of the chemical waste.
-
Do not pour this compound down the drain.
-
For empty containers, triple-rinse with a suitable solvent. The rinsate should be collected as hazardous waste.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Spill Management
In the event of a spill, follow these procedures:
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent the dispersion of dust.
-
Clean-up: Carefully pick up the spilled material and place it in the designated chemical waste container. Avoid creating dust.
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your laboratory supervisor.
References
Essential Safety and Logistical Information for Handling 1,3-Diallylurea
Disclaimer: A comprehensive Safety Data Sheet (SDS) for 1,3-Diallylurea could not be located. The following guidance is based on available safety information for this compound and general best practices for handling similar urea-based chemicals. Researchers, scientists, and drug development professionals should always consult with their institution's Environmental Health and Safety (EHS) department for specific protocols and conduct a thorough risk assessment before handling any chemical.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles or safety glasses with side shields. A face shield may be required for splash hazards. | Protects eyes from dust particles and potential splashes. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile). A fully buttoned lab coat. | Prevents direct skin contact with the chemical.[1] It is advisable to inspect gloves for any damage before use. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH/MSHA approved respirator may be necessary if dust is generated or ventilation is inadequate. | Minimizes the inhalation of airborne particles. |
| Body Protection | A laboratory coat should be worn to protect clothing and skin from contamination. | Provides a removable barrier in case of a spill. |
Operational and Handling Plan
Safe handling of this compound is paramount to preventing accidents and ensuring a safe laboratory environment.
Step-by-Step Handling Procedure:
-
Preparation:
-
Ensure the work area is clean and uncluttered.
-
Verify that a safety shower and eyewash station are readily accessible.
-
Confirm that all necessary PPE is available and in good condition.
-
-
Handling:
-
Work in a well-ventilated area, such as a chemical fume hood, especially when handling the solid form to avoid dust generation.[1]
-
Avoid direct contact with skin and eyes.[2]
-
Do not eat, drink, or smoke in the area where this compound is handled.[3]
-
Keep the container tightly closed when not in use to prevent contamination.[1][3]
-
-
Post-Handling:
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to protect the environment and comply with regulations.
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
Collect all waste materials, including unused this compound and any contaminated items (e.g., gloves, weighing paper), in a designated and clearly labeled hazardous waste container.[1]
-
The container must be compatible with the chemical and have a secure lid.
-
-
Labeling:
-
Label the waste container with "Hazardous Waste," the full chemical name "this compound," and any associated hazard warnings.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area.
-
Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.[1]
-
-
Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[3]
-
Workflow for Handling and Disposal of this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
